GNF2133 hydrochloride
Descripción
Propiedades
Fórmula molecular |
C24H31ClN6O2 |
|---|---|
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N6O2.ClH/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22;/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31);1H |
Clave InChI |
PKSHRWPMQDLRRB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5.Cl |
Origen del producto |
United States |
Foundational & Exploratory
GNF2133 Hydrochloride: A Deep Dive into its Mechanism of Action for Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Extensive preclinical studies have demonstrated its efficacy in promoting the proliferation of both rodent and human pancreatic beta-cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GNF2133, detailing its molecular target, the downstream signaling pathways it modulates, and the key experimental data supporting its potential as a therapeutic agent for type 1 diabetes.
Core Mechanism: Potent and Selective Inhibition of DYRK1A
GNF2133 acts as a highly potent inhibitor of DYRK1A, a serine/threonine kinase that plays a crucial role in regulating cell proliferation and differentiation. The inhibitory activity of GNF2133 is highly selective for DYRK1A over other kinases, including the closely related Glycogen Synthase Kinase 3β (GSK3β).
Kinase Inhibition Profile
The inhibitory potency of GNF2133 against DYRK1A has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
| Kinase | IC50 (µM) |
| DYRK1A | 0.0062[1] |
| GSK3β | >50[1] |
Signaling Pathway Modulation: The Calcineurin/NFAT Axis
The primary mechanism through which GNF2133 promotes beta-cell proliferation is by modulating the Calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A normally acts as a negative regulator of this pathway by phosphorylating NFAT transcription factors, which leads to their export from the nucleus and subsequent inactivation.
By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT. This allows for the sustained nuclear localization and activation of NFAT, which in turn upregulates the transcription of genes involved in cell cycle progression and proliferation, such as c-Myc.
In Vitro and In Vivo Efficacy
The therapeutic potential of GNF2133 has been demonstrated in various preclinical models, highlighting its ability to induce beta-cell proliferation and improve glucose homeostasis.
In Vitro Beta-Cell Proliferation
GNF2133 has been shown to stimulate the proliferation of both rat and human primary beta-cells in a dose-dependent manner.
In Vivo Efficacy in a Type 1 Diabetes Mouse Model
Studies using the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model, a model for type 1 diabetes, have shown that oral administration of GNF2133 leads to significant improvements in glucose metabolism.
| Animal Model | Dosage | Effect |
| RIP-DTA Mice | 3, 10, 30 mg/kg (oral) | Significantly improves glucose disposal capacity and increases insulin secretion.[1] |
| Wistar Han Rat | 30 mg/kg (oral) | Increases the cell proliferation marker Ki67 and insulin levels. |
Pharmacokinetic Profile
GNF2133 exhibits favorable pharmacokinetic properties, including good oral absorption.
| Species | Dosage | Oral Bioavailability (%) | Key Findings |
| CD-1 Mice | 30 mg/kg (p.o.) | 22.3[1] | Good oral absorption and moderate plasma exposure.[1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of GNF2133.
DYRK1A Kinase Inhibition Assay
-
Principle: A biochemical assay to measure the enzymatic activity of DYRK1A in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP.
-
GNF2133 is added at various concentrations.
-
The phosphorylation of the substrate is quantified, typically using a fluorescence-based method or radiometric analysis.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Beta-Cell Proliferation Assay
-
Principle: A cell-based assay to quantify the proliferation of primary beta-cells in response to GNF2133 treatment.
-
Methodology:
-
Primary pancreatic islets are isolated and dissociated into single cells.
-
Cells are cultured and treated with different concentrations of GNF2133.
-
Proliferation is assessed using methods such as:
-
EdU (5-ethynyl-2´-deoxyuridine) incorporation: A thymidine analog incorporated into newly synthesized DNA, detected by fluorescence microscopy.
-
Ki67 immunostaining: Staining for the Ki67 protein, a cellular marker for proliferation.
-
-
The percentage of proliferating beta-cells (co-stained for insulin) is quantified.
-
In Vivo RIP-DTA Mouse Study
-
Principle: To evaluate the in vivo efficacy of GNF2133 in a mouse model of beta-cell ablation and diabetes.
-
Methodology:
-
RIP-DTA mice, which express diphtheria toxin A in beta-cells leading to their gradual destruction, are used.
-
Mice are treated with GNF2133 or vehicle control via oral gavage for a specified period.
-
Blood glucose levels are monitored regularly.
-
Glucose tolerance tests and insulin secretion assays (e.g., glucose-potentiated arginine-induced insulin secretion) are performed to assess beta-cell function.
-
At the end of the study, pancreata are collected for histological analysis to quantify beta-cell mass and proliferation.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of type 1 diabetes due to its potent and selective inhibition of DYRK1A, leading to the proliferation of pancreatic beta-cells. Its favorable oral bioavailability further enhances its therapeutic potential. While preclinical data are robust, there is no publicly available information on the clinical trial status of this compound at the time of this report. Future research will likely focus on evaluating the long-term efficacy and safety of GNF2133 in clinical settings to determine its utility as a regenerative therapy for diabetes.
References
The Discovery of GNF2133 Hydrochloride: A Technical Guide to a Potent and Selective DYRK1A Inhibitor
Introduction: GNF2133 hydrochloride is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Identified through the optimization of a 6-azaindole screening hit, GNF2133 has emerged as a promising therapeutic candidate for Type 1 Diabetes.[1][2] Its mechanism of action centers on promoting the proliferation of pancreatic β-cells, the very cells responsible for insulin production that are destroyed in autoimmune diabetes.[1][3] This guide provides a detailed overview of the discovery, mechanism, and preclinical evaluation of GNF2133, tailored for researchers and drug development professionals.
Quantitative Data Summary
The preclinical data for GNF2133 demonstrates its high potency, selectivity, and favorable in vivo characteristics.
Table 1: Biochemical and Cellular Activity
| Parameter | Target/Assay | Value | Citation |
| IC₅₀ | DYRK1A Kinase | 6.2 nM (0.0062 µM) | [2] |
| IC₅₀ | GSK3β Kinase | >50 µM | [2] |
| EC₅₀ | Human β-Cell Proliferation (EdU Assay) | 0.4 µM | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dose | Value / Outcome | Citation |
| Oral Bioavailability | CD-1 Mice | 30 mg/kg (p.o.) | 22.3% | [2] |
| β-Cell Proliferation | In Vivo Model | 30 mg/kg (p.o., 5 days) | Increased Ki67 marker & insulin | [2] |
| Glucose Disposal | RIP-DTA Mice | 3, 10, 30 mg/kg | Significant, dose-dependent improvement | [2] |
| Insulin Secretion | RIP-DTA Mice | 3, 10, 30 mg/kg | Significantly increased | [2] |
Mechanism of Action: The DYRK1A-NFAT Signaling Axis
DYRK1A acts as a crucial negative regulator of β-cell proliferation. In a resting state, it phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This phosphorylation event traps NFAT in the cytoplasm, preventing it from entering the nucleus and activating genes required for cell cycle progression.
GNF2133 selectively inhibits the kinase activity of DYRK1A. This inhibition prevents the phosphorylation of NFAT, allowing it to be dephosphorylated by calcineurin. Dephosphorylated NFAT then translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-proliferative genes, such as Cyclin D1, ultimately driving β-cell division.
References
GNF2133 Hydrochloride: A Technical Guide to a Potent and Selective DYRK1A Inhibitor for Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF2133 hydrochloride, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). GNF2133 has emerged as a significant research tool and a potential therapeutic candidate, primarily for its ability to induce pancreatic beta-cell proliferation, offering a promising avenue for the treatment of diabetes.[1][2] This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and key experimental protocols associated with GNF2133.
Core Mechanism of Action: Targeting DYRK1A to Promote Beta-Cell Proliferation
DYRK1A is a crucial regulator of cell cycle progression and is known to maintain pancreatic beta-cells in a quiescent state.[3] GNF2133 exerts its pro-proliferative effects on beta-cells by selectively inhibiting the kinase activity of DYRK1A.[1] This inhibition disrupts the phosphorylation of key downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] In their phosphorylated state, NFAT proteins are retained in the cytoplasm; however, inhibition of DYRK1A allows for their dephosphorylation and subsequent translocation into the nucleus.[4][6] Once in the nucleus, NFATs activate the transcription of genes essential for cell cycle entry and progression, thereby promoting the proliferation of beta-cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of GNF2133
| Parameter | Value | Cell Line/Assay Condition |
| DYRK1A IC50 | 6.2 nM | Biochemical Kinase Assay |
| GSK3β IC50 | >50 µM | Biochemical Kinase Assay |
| Ba/F3 Cell Proliferation EC50 | Varies by expressed kinase | IL-3 dependent murine pro-B cells |
Table 2: In Vivo Efficacy of GNF2133 in RIP-DTA Mice
| Dosage (oral) | Effect on Glucose Disposal | Effect on Insulin Secretion |
| 3 mg/kg | Significant Improvement | Significant Increase |
| 10 mg/kg | Significant Improvement | Significant Increase |
| 30 mg/kg | Significant Improvement | Significant Increase |
Table 3: Pharmacokinetic Profile of GNF2133 in Mice
| Parameter | Value | Animal Model |
| Oral Bioavailability | 22.3% | CD-1 Mice |
| Dosage | 30 mg/kg (p.o.) | CD-1 Mice |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: DYRK1A-NFAT signaling pathway in beta-cell proliferation.
Caption: General experimental workflow for GNF2133 evaluation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GNF2133.
DYRK1A Biochemical Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of GNF2133 against DYRK1A.
-
Materials:
-
Recombinant human DYRK1A enzyme
-
Fluorescein-labeled peptide substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serial dilutions)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of GNF2133 in DMSO and then dilute in kinase buffer.
-
Add the diluted GNF2133 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each GNF2133 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Ba/F3 Cell Proliferation Assay
This protocol describes the assessment of GNF2133's effect on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a specific kinase.[7][8][9][10]
-
Materials:
-
Ba/F3 cells stably expressing the kinase of interest
-
Growth medium (e.g., RPMI-1640 with fetal bovine serum, penicillin/streptomycin)
-
Interleukin-3 (IL-3)
-
This compound (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Culture the Ba/F3 cells in growth medium supplemented with IL-3.
-
Wash the cells to remove IL-3 and resuspend them in growth medium without IL-3.
-
Seed the cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of GNF2133 or vehicle to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent proliferation for each GNF2133 concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Efficacy Study in RIP-DTA Mice
This protocol details the evaluation of GNF2133's in vivo efficacy in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of beta-cell ablation.[1]
-
Animals:
-
Male RIP-DTA mice
-
Age-matched wild-type control mice
-
-
Materials:
-
This compound formulated for oral gavage
-
Vehicle control
-
Glucose solution
-
Arginine solution
-
Blood glucose meter and test strips
-
Insulin ELISA kit
-
-
Procedure:
-
Acclimate the mice and measure baseline blood glucose and body weight.
-
Administer GNF2133 (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a specified duration.
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
At the end of the treatment period, perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) test: a. Fast the mice overnight. b. Administer a bolus of glucose via intraperitoneal (i.p.) injection.[11] c. After a short interval, administer a bolus of arginine via i.p. injection.[12][13] d. Collect blood samples at various time points before and after the injections.
-
Measure plasma glucose and insulin levels from the collected blood samples.
-
At the end of the study, euthanize the mice and collect pancreata for histological analysis (e.g., beta-cell mass, proliferation markers).
-
Analyze the data to determine the effect of GNF2133 on glucose tolerance and insulin secretion.
-
Pharmacokinetic Study in Mice
This protocol outlines the assessment of the pharmacokinetic properties of GNF2133 in mice.
-
Animals:
-
Male CD-1 mice
-
-
Materials:
-
This compound formulated for oral (p.o.) and intravenous (i.v.) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single dose of GNF2133 via oral gavage or intravenous injection.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract GNF2133 from the plasma samples.
-
Quantify the concentration of GNF2133 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
-
This comprehensive guide provides a detailed technical overview of this compound, its mechanism of action as a DYRK1A inhibitor, and its potential in promoting beta-cell proliferation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of diabetes and drug discovery.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Oral L-arginine stimulates GLP-1 secretion to improve glucose tolerance in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual mechanism of the potentiation by glucose of insulin secretion induced by arginine and tolbutamide in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
GNF2133 Hydrochloride: A Technical Guide to a Novel DYRK1A Inhibitor for Beta-Cell Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 hydrochloride is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This technical guide provides an in-depth overview of GNF2133, focusing on its mechanism of action, preclinical efficacy in promoting pancreatic beta-cell regeneration, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the exploration of GNF2133 and other DYRK1A inhibitors as a potential therapeutic strategy for diabetes.
Introduction
The loss of functional insulin-producing beta-cells is a central pathological feature of both type 1 and type 2 diabetes. Consequently, therapeutic strategies aimed at regenerating or protecting the beta-cell mass are of significant interest. One promising approach is the pharmacological inhibition of DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation. GNF2133 has emerged as a key compound in this area, demonstrating the ability to induce both rodent and human beta-cell proliferation in vitro and improve glucose homeostasis in preclinical animal models.[1][3]
Mechanism of Action: DYRK1A Inhibition
GNF2133 exerts its pro-proliferative effects on beta-cells by selectively inhibiting DYRK1A. This kinase plays a critical role in maintaining beta-cell quiescence through the phosphorylation of various downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.
The DYRK1A-NFAT Signaling Pathway
In resting beta-cells, DYRK1A phosphorylates NFAT proteins, leading to their exclusion from the nucleus and preventing the transcription of genes required for cell cycle progression. By inhibiting DYRK1A, GNF2133 allows for the dephosphorylation of NFAT, facilitating its translocation to the nucleus where it activates the expression of cell cycle regulators, thereby promoting beta-cell division.
Quantitative Data
The following tables summarize the key quantitative data for GNF2133 from preclinical studies.
Table 1: In Vitro Activity of GNF2133
| Parameter | Value | Species | Notes |
| DYRK1A IC50 | 6.2 nM | - | Demonstrates high potency for the target kinase.[2] |
| GSK3β IC50 | >50 µM | - | Indicates high selectivity against GSK3β.[2] |
Table 2: In Vivo Efficacy of GNF2133 in a Mouse Model
| Animal Model | Dosage | Duration | Key Findings |
| RIP-DTA Mice | 3, 10, 30 mg/kg (p.o.) | 5 days | Significant dose-dependent improvement in glucose disposal and increased insulin secretion.[2] |
| CD-1 Mice | 30 mg/kg (p.o.) | Single dose | Good oral absorption with a bioavailability of 22.3%.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to evaluate the efficacy of GNF2133.
Beta-Cell Proliferation Assay (Immunofluorescence)
This protocol outlines the assessment of beta-cell proliferation using Ki67 and EdU staining in isolated islets.
Materials:
-
Isolated pancreatic islets
-
This compound
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT™ EdU Cell Proliferation Kit
-
Primary antibodies: anti-insulin, anti-Ki67
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Islet Culture and Treatment: Culture isolated islets in appropriate media. Treat with desired concentrations of GNF2133 and co-incubate with EdU for a specified period (e.g., 24-72 hours).
-
Fixation and Permeabilization: Fix the islets with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
EdU Detection: Follow the manufacturer's protocol for the Click-iT™ EdU assay to visualize EdU incorporation.
-
Immunostaining: Block non-specific binding sites and incubate with primary antibodies against insulin and Ki67 overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Nuclear Staining: Counterstain with DAPI to visualize cell nuclei.
-
Imaging and Analysis: Mount the islets and acquire images using a fluorescence microscope. Quantify the percentage of insulin-positive cells that are also positive for Ki67 and/or EdU.[4][5]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the measurement of insulin secretion from isolated islets in response to glucose stimulation.[6][7][8][9]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Hand-pick islets and pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.
-
Basal Insulin Secretion: Incubate the islets in fresh low-glucose KRBH for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Incubate the same islets in high-glucose KRBH for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Express the results as fold-change in insulin secretion (high glucose vs. low glucose).
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the therapeutic potential of GNF2133.
Animal Model and Dosing
A common model is the RIP-DTA mouse, which has a reduced beta-cell mass. GNF2133 is typically administered via oral gavage.
Safety and Toxicology
Preclinical studies in mice have shown that GNF2133 is generally well-tolerated at therapeutic doses.[1] However, as with any targeted therapy, off-target effects and long-term safety need to be thoroughly investigated.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. However, the broader class of DYRK1A inhibitors is of significant interest for clinical development in diabetes and other indications.
Conclusion
This compound is a promising preclinical candidate for beta-cell regeneration. Its high potency and selectivity for DYRK1A, coupled with demonstrated efficacy in promoting beta-cell proliferation and improving glucose metabolism in animal models, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of GNF2133 and the broader class of DYRK1A inhibitors as a potential disease-modifying therapy for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pronounced proliferation of non-beta cells in response to beta-cell mitogens in isolated human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
GNF2133 Hydrochloride: A Potent DYRK1A Inhibitor for Stimulating Insulin Secretion and Beta-Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Extensive preclinical research has demonstrated its efficacy in promoting pancreatic β-cell proliferation and enhancing glucose-stimulated insulin secretion.[1][2][3] This technical guide provides a comprehensive overview of the core pharmacology of GNF2133, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of GNF2133 and other DYRK1A inhibitors as potential therapeutic agents for diabetes.
Introduction
The progressive loss of functional pancreatic β-cell mass is a central pathological feature of both type 1 and type 2 diabetes. Therapeutic strategies aimed at regenerating or protecting β-cells hold significant promise for disease modification. DYRK1A has emerged as a key regulator of β-cell proliferation and function. Inhibition of DYRK1A has been shown to promote the proliferation of both rodent and human β-cells, making it an attractive target for the development of novel diabetes therapies.[4][5] GNF2133 is a 6-azaindole derivative identified through medicinal chemistry optimization as a highly potent and selective inhibitor of DYRK1A.[3][6]
Mechanism of Action
GNF2133 exerts its effects on β-cells primarily through the inhibition of DYRK1A kinase activity. DYRK1A is a serine/threonine kinase that plays a crucial role in cell cycle regulation and cellular growth. The inhibition of DYRK1A by GNF2133 leads to a cascade of downstream signaling events that ultimately promote β-cell proliferation and enhance insulin secretion.
Regulation of Cell Cycle Progression
DYRK1A is known to phosphorylate and regulate the activity of several key proteins involved in cell cycle control. By inhibiting DYRK1A, GNF2133 influences these pathways to favor cell cycle entry and progression in β-cells. A key mechanism involves the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4] DYRK1A normally phosphorylates NFAT, leading to its exclusion from the nucleus. Inhibition of DYRK1A by GNF2133 prevents this phosphorylation, allowing NFAT to translocate to the nucleus and activate the transcription of pro-proliferative genes, including cyclins.[4] GNF2133 has been shown to increase the levels of Cyclin D1 and the proliferation marker Ki67 in β-cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| DYRK1A IC50 | 6.2 nM | [1] |
| GSK3β IC50 | >50 µM | [1] |
Table 2: Pharmacokinetic Properties in CD-1 Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 22.3% | Oral (p.o.) | [1] |
| Dose | 30 mg/kg | Oral (p.o.) | [1] |
Table 3: In Vivo Efficacy in RIP-DTA Mice
| Parameter | Treatment | Outcome | Reference |
| Glucose Disposal | GNF2133 (3, 10, 30 mg/kg) | Significantly improved | [1] |
| Insulin Secretion | GNF2133 (3, 10, 30 mg/kg) | Significantly increased | [1] |
| β-Cell Proliferation | GNF2133 (30 mg/kg/day for 5 days) | Increased Cyclin D1, Ki67, and insulin levels | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro DYRK1A Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of GNF2133 against DYRK1A kinase.
-
Method: A biochemical assay using purified recombinant human DYRK1A enzyme. The kinase activity is measured by quantifying the phosphorylation of a specific substrate peptide in the presence of varying concentrations of GNF2133. The amount of phosphorylated substrate is typically detected using a luminescence-based or fluorescence-based method.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Studies in RIP-DTA Mice
-
Animal Model: Rat insulin promoter-diphtheria toxin A (RIP-DTA) mice. This is a model of β-cell ablation where the expression of the diphtheria toxin A-chain under the control of the rat insulin promoter leads to the progressive loss of β-cells.
-
Dosing: GNF2133 was administered orally (p.o.) once daily at doses of 3, 10, and 30 mg/kg.
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge:
-
Mice are fasted overnight.
-
A baseline blood sample is collected.
-
Glucose is administered intraperitoneally (i.p.) to raise blood glucose levels.
-
After a set period (e.g., 30 minutes), arginine is administered (i.p.) to stimulate insulin secretion.
-
Blood samples are collected at various time points post-arginine injection to measure plasma insulin levels.
-
Immunohistochemical Analysis of β-Cell Proliferation
-
Tissue Preparation: Pancreata from treated and control animals are harvested, fixed in formalin, and embedded in paraffin.
-
Staining: Pancreatic sections are stained with antibodies against insulin (to identify β-cells), Ki67 (a marker of cell proliferation), and Cyclin D1 (a key cell cycle regulator).
-
Quantification: The number of insulin-positive cells that are also positive for Ki67 or Cyclin D1 is quantified using microscopy and image analysis software to determine the β-cell proliferation index.
TCF7L2 and GNF2133
Transcription factor 7-like 2 (TCF7L2) is a high-mobility group box-containing transcription factor that is a key component of the canonical Wnt signaling pathway. Genetic variants in the TCF7L2 gene are strongly associated with an increased risk of type 2 diabetes, primarily through effects on insulin secretion.[7][8] While both DYRK1A and TCF7L2 are implicated in β-cell function and insulin secretion, there is currently no direct evidence in the published literature to suggest a direct interaction or regulation between GNF2133 and TCF7L2. The pro-proliferative and insulin secretagogue effects of GNF2133 are best understood through its direct inhibition of DYRK1A and the subsequent modulation of downstream signaling pathways such as the NFAT pathway. Further research may explore potential crosstalk between the DYRK1A- and TCF7L2-regulated pathways in β-cells.
Conclusion
This compound is a promising preclinical candidate for the treatment of diabetes. Its potent and selective inhibition of DYRK1A leads to enhanced β-cell proliferation and increased insulin secretion. The data summarized in this guide highlight the significant potential of GNF2133 and provide a foundation for further investigation into its therapeutic utility. The detailed experimental protocols offer a resource for researchers seeking to replicate or build upon these findings. Future studies should focus on the long-term efficacy and safety of GNF2133 in more advanced preclinical models of diabetes.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GNF2133 Hydrochloride: A Potent and Selective DYRK1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] As a member of the 6-azaindole class of compounds, GNF2133 has emerged as a significant research tool for investigating the role of DYRK1A in cellular processes, particularly in the context of pancreatic β-cell proliferation and its potential as a therapeutic agent for type 1 diabetes.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound GNF2133. Its systematic IUPAC name is 4-Ethyl-N-(4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)pyridin-2-yl)piperazine-1-carboxamide hydrochloride.[5]
Caption: 2D Chemical Structure of GNF2133.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2561414-57-9 | [5] |
| Chemical Formula | C₂₄H₃₁ClN₆O₂ | [5] |
| Molecular Weight | 471.00 g/mol | [5] |
| Appearance | Solid powder | [5] |
| SMILES | O=C(N1CCN(CC)CC1)NC2=NC=CC(C3=CN(C4CCOCC4)C5=C3C=CN=C5)=C2.[H]Cl | [5] |
| InChI Key | PKSHRWPMQDLRRB-UHFFFAOYSA-N | [5] |
Pharmacological Properties
GNF2133 is characterized by its high potency and selectivity for DYRK1A over other kinases, notably GSK3β. This selectivity is a key attribute, as off-target inhibition of GSK3β can be a liability for long-term treatment.[2]
Table 2: In Vitro Pharmacological Properties of GNF2133
| Parameter | Value | Species/System | Reference |
| DYRK1A IC₅₀ | 6.2 nM (0.0062 µM) | Biochemical Assay | [1][6] |
| GSK3β IC₅₀ | >50 µM | Biochemical Assay | [1] |
| Cellular Activity | Promotes rodent and human primary β-cell proliferation | In Vitro Cell Culture | [3] |
Table 3: In Vivo Pharmacological and Pharmacokinetic Properties of GNF2133
| Parameter | Value | Species/Model | Dosing | Reference |
| Oral Bioavailability | 22.3% | CD-1 Mice | 30 mg/kg, p.o. | [1] |
| Efficacy | Significantly improves glucose disposal and increases insulin secretion | RIP-DTA Mice | 3, 10, 30 mg/kg, p.o. | [1] |
| Effect on Proliferation Markers | Increased Ki67 and insulin levels | Wistar Han Rats | 30 mg/kg, p.o. | [6] |
Mechanism of Action and Signaling Pathway
DYRK1A plays a crucial role in maintaining pancreatic β-cells in a quiescent state by phosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This phosphorylation prevents NFAT from translocating to the nucleus, thereby inhibiting the expression of genes required for cell cycle progression and proliferation.
GNF2133, as a potent inhibitor of DYRK1A, blocks this phosphorylation event. The inhibition of DYRK1A allows for the dephosphorylation of NFAT, which then translocates to the nucleus. In the nucleus, NFAT activates the transcription of target genes, such as cyclins and other cell cycle regulators, ultimately leading to β-cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNF2133 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. confluencediscovery.com [confluencediscovery.com]
GNF2133 Hydrochloride: A Technical Guide to its Role in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent, selective, and orally active small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] In the context of diabetes research, particularly Type 1 Diabetes (T1D), GNF2133 has emerged as a significant investigational compound.[3][4][5] Its primary therapeutic potential lies in its ability to stimulate the proliferation of pancreatic β-cells, the very cells destroyed by the autoimmune processes in T1D.[3][6] The loss of functional β-cell mass leads to insufficient insulin production and subsequent hyperglycemia.[4][7] By promoting the regeneration of these crucial cells, GNF2133 represents a promising disease-modifying therapeutic strategy, moving beyond mere symptom management to potentially restoring the body's natural insulin-producing capacity.[3][5] This document provides an in-depth technical overview of GNF2133, its mechanism of action, key experimental data, and relevant protocols for the research community.
Core Mechanism of Action: DYRK1A Inhibition and β-Cell Proliferation
DYRK1A is a protein kinase that plays a crucial role in maintaining adult β-cells in a quiescent, non-proliferative state.[8] Inhibition of DYRK1A is a key strategy to reawaken the latent proliferative capacity of these cells.[9][10] GNF2133, an optimized 6-azaindole derivative, selectively inhibits DYRK1A, which in turn allows for cell cycle entry and progression, leading to an increase in β-cell numbers.[3][4] This targeted inhibition has been shown to successfully induce the proliferation of both rodent and human primary β-cells in vitro.[3][11]
Data Presentation
The efficacy and selectivity of GNF2133 have been quantified in several key studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition Profile
| Target Kinase | IC₅₀ (µM) | Selectivity Note |
| DYRK1A | 0.0062 | Highly potent inhibition.[1][2][11] |
| GSK3β | >50 | Demonstrates high selectivity over GSK3β.[1][2] |
Table 2: In Vivo Efficacy in RIP-DTA Mouse Model
| GNF2133 Dose (mg/kg) | Outcome |
| 3, 10, 30 | Significant, dose-dependent improvement in glucose disposal capacity.[1][2] |
| 3, 10, 30 | Significant, dose-dependent increase in insulin secretion.[1][2] |
Table 3: Pharmacokinetic Profile
| Parameter | Value | Animal Model | Administration |
| Oral Bioavailability | 22.3% | CD-1 Mice | 30 mg/kg; p.o.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving GNF2133.
In Vitro β-Cell Proliferation Assay
-
Objective: To assess the ability of GNF2133 to induce proliferation in primary β-cells.
-
Cell Culture:
-
Isolate primary pancreatic islets from either rats (e.g., Wistar) or human donors using standard collagenase digestion methods.
-
Culture the isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Dissociate islets into single cells and plate them on appropriate culture dishes.
-
-
Treatment Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cultured β-cells with varying concentrations of GNF2133. Include a vehicle-only control (DMSO).
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
-
Proliferation Assessment:
-
Fix the cells using a standard fixative like 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against a proliferation marker, such as Ki67, and insulin to identify proliferating β-cells.
-
Counterstain nuclei with DAPI.
-
Quantify the percentage of Ki67-positive cells within the insulin-positive cell population using fluorescence microscopy and image analysis software. An increase in this percentage compared to the vehicle control indicates induced proliferation.[1]
-
In Vivo Efficacy Study in a Diabetic Mouse Model
The Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse is a model of β-cell ablation and is used to study β-cell regeneration.[3][9]
-
Objective: To evaluate the effect of GNF2133 on glucose metabolism and insulin secretion in a diabetic animal model.
-
Animal Model: Use RIP-DTA mice, which exhibit progressive β-cell loss.
-
Treatment Protocol:
-
Efficacy Endpoints:
-
Glucose Tolerance: Perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.[3][4]
-
Administer an intraperitoneal (i.p.) injection of glucose followed by an i.p. injection of arginine.
-
Collect blood samples at various time points post-injection to measure plasma glucose and insulin levels.
-
Improved glucose disposal and increased insulin secretion in the GNF2133-treated groups compared to the vehicle group indicate efficacy.[5][6]
-
Challenges and Future Directions
While GNF2133 shows significant promise, research has also highlighted areas requiring further investigation. Administration of GNF2133 to rat models has been observed to induce cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney. This suggests that strategies to mitigate these hypertrophic effects and enhance tissue-specific delivery will be crucial for its development as an oral therapeutic for diabetes.
The discovery and characterization of GNF2133 have provided a powerful chemical tool to explore the fundamental biology of β-cell regeneration. Future research will likely focus on optimizing its selectivity, developing targeted delivery systems, and exploring combination therapies to maximize its therapeutic potential while ensuring a favorable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 6. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative GNF2133 - OAK Open Access Archive [oak.novartis.com]
- 7. mdpi.com [mdpi.com]
- 8. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medkoo.com [medkoo.com]
GNF2133 Hydrochloride: A Technical Guide to its Selectivity for DYRK1A over GSK3β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GNF2133 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). A key characteristic of GNF2133 is its remarkable selectivity for DYRK1A over Glycogen Synthase Kinase 3β (GSK3β), a feature crucial for its therapeutic potential and for minimizing off-target effects. This document outlines the quantitative inhibitory activity, detailed experimental methodologies for assessing kinase inhibition, and the relevant signaling pathways of both kinases.
Data Presentation: Inhibitory Activity of GNF2133
The inhibitory potency of GNF2133 against DYRK1A and GSK3β is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, highlighting the significant selectivity of GNF2133.
| Kinase Target | GNF2133 IC50 (µM) | Selectivity (fold) |
| DYRK1A | 0.0062 | >8000 |
| GSK3β | >50 |
Data sourced from publicly available information, primarily citing Liu YA, et al. J Med Chem. 2020 Mar 26;63(6):2958-2973.[1]
The data clearly demonstrates that GNF2133 is a highly potent inhibitor of DYRK1A, with an IC50 value in the low nanomolar range. In contrast, its activity against GSK3β is negligible, with an IC50 value greater than 50 µM. This translates to a selectivity of over 8000-fold in favor of DYRK1A, underscoring the compound's specificity.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like GNF2133 involves robust and sensitive biochemical assays. Below are detailed, representative protocols for two commonly used assay formats for determining kinase activity and inhibition: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ATP detection assay.
DYRK1A Inhibition Assay (Representative TR-FRET Protocol)
This protocol is based on the LanthaScreen® Eu Kinase Binding Assay principle, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a test compound.
Materials:
-
Recombinant human DYRK1A enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a series of 11-point, 3-fold serial dilutions of GNF2133 in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add 50 nL of each GNF2133 dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of DYRK1A and Eu-anti-tag antibody in TR-FRET dilution buffer at the pre-determined optimal concentrations.
-
Kinase/Antibody Addition: Dispense 5 µL of the 2X kinase/antibody mixture into each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-labeled kinase tracer in TR-FRET dilution buffer.
-
Tracer Addition and Reaction Initiation: Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final reaction volume is 10 µL.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition, derived from the emission ratio, against the logarithm of the GNF2133 concentration. Determine the IC50 value by fitting the data to a four-parameter logistic model.
GSK3β Inhibition Assay (Representative Luminescence-based Protocol)
This protocol is based on the ADP-Glo™ Kinase Assay principle, which quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound, serially diluted in DMSO
-
384-well, white, opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNF2133 in DMSO as described for the DYRK1A assay.
-
Assay Plate Preparation: Add 50 nL of each GNF2133 dilution or DMSO to the appropriate wells of a 384-well plate.
-
Kinase/Substrate Mixture Preparation: Prepare a 2X solution of GSK3β enzyme and its specific substrate peptide in the kinase reaction buffer.
-
Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate mixture to each well.
-
Reaction Initiation: Prepare a 2X solution of ATP in the kinase reaction buffer. Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the percent inhibition, calculated from the luminescence signal relative to controls, against the logarithm of the GNF2133 concentration. Determine the IC50 value using a four-parameter logistic fit.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of DYRK1A and GSK3β, and a generalized workflow for determining kinase inhibitor IC50 values.
Caption: Simplified DYRK1A signaling pathway and its inhibition by GNF2133.
Caption: Overview of GSK3β signaling in the Wnt and Insulin pathways.
Caption: Generalized workflow for IC50 determination of a kinase inhibitor.
References
The Development of GNF2133 Hydrochloride: A Technical Guide from Screening Hit to Preclinical Candidate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the development of GNF2133 hydrochloride, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), from its origins as a screening hit to its establishment as a preclinical candidate for the treatment of type 1 diabetes. This document provides a comprehensive overview of the screening process, structure-activity relationship (SAR) studies, key experimental protocols, and the underlying mechanism of action.
Executive Summary
GNF2133 is a 6-azaindole derivative identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] It is a highly potent and selective inhibitor of DYRK1A, a kinase implicated in the regulation of pancreatic β-cell proliferation.[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of both rodent and human β-cells in vitro and has demonstrated significant dose-dependent improvements in glucose disposal and insulin secretion in preclinical animal models of type 1 diabetes.[1][2] This guide serves as a technical resource for researchers in the fields of diabetes, kinase inhibitors, and drug discovery, providing detailed methodologies and data to support further investigation and development of DYRK1A inhibitors as a therapeutic strategy.
From High-Throughput Screening to a Potent Lead
The journey to GNF2133 began with a high-throughput screen to identify inhibitors of DYRK1A. The initial hit was a 6-azaindole scaffold, which then underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening (HTS)
While the specific details of the proprietary HTS campaign that identified the initial 6-azaindole hit are not fully disclosed in the public domain, a representative protocol for screening DYRK1A inhibitors is outlined below. Such screens are typically designed to measure the enzymatic activity of DYRK1A in the presence of test compounds.
Experimental Protocol: Representative DYRK1A Inhibition HTS Assay (TR-FRET format)
-
Objective: To identify compounds that inhibit the kinase activity of DYRK1A in a high-throughput format.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format for HTS. In this assay, a biotinylated peptide substrate is phosphorylated by DYRK1A in the presence of ATP. The phosphorylated substrate is then detected by a europium-labeled anti-phospho-specific antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of DYRK1A will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human DYRK1A enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing the DYRK1A consensus phosphorylation sequence)
-
ATP
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-APC conjugate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume black plates
-
Compound library dissolved in DMSO
-
-
Procedure:
-
Dispense a small volume (e.g., 20 nL) of each compound from the screening library into the wells of a 384-well plate.
-
Add DYRK1A enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phospho-specific antibody and streptavidin-APC.
-
Incubate for a further period to allow for antibody binding and FRET signal development.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence to determine the extent of inhibition for each compound. Hits are identified as compounds that cause a significant reduction in the FRET signal compared to control wells.
-
Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of the 6-azaindole hit, a focused medicinal chemistry effort was undertaken to optimize its properties. The primary goals were to increase potency against DYRK1A, improve selectivity over other kinases (particularly GSK3β), and enhance oral bioavailability. The culmination of this effort was GNF2133. While a detailed SAR table from the proprietary development is not publicly available, the key structural features of GNF2133 and their likely contributions to its activity can be inferred from the final structure and related literature on 6-azaindole inhibitors.
Table 1: Key Pharmacological and Physicochemical Properties of GNF2133
| Parameter | Value | Reference |
| Target | DYRK1A | [1][2] |
| IC50 (DYRK1A) | 6.2 nM (0.0062 µM) | [3][4] |
| IC50 (GSK3β) | >50 µM | [3][4] |
| Oral Bioavailability (CD-1 Mice) | 22.3% | [3] |
| Molecular Formula | C24H29N7O | [4] |
| Molecular Weight | 431.53 g/mol | [4] |
Mechanism of Action: Proliferation of Pancreatic β-Cells
GNF2133 exerts its therapeutic effect by inhibiting DYRK1A, a key negative regulator of β-cell proliferation. In quiescent β-cells, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, which promotes their export from the nucleus to the cytoplasm, thereby preventing the transcription of genes required for cell cycle progression.
By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT, allowing it to accumulate in the nucleus. Nuclear NFAT then activates the transcription of pro-proliferative genes, such as c-Myc and cyclins, leading to β-cell division and an increase in β-cell mass.
References
Methodological & Application
GNF2133 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It has demonstrated significant potential in in vitro studies for inducing pancreatic β-cell proliferation, suggesting its therapeutic utility in the context of type 1 diabetes research.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the activity of this compound.
Mechanism of Action
GNF2133 selectively inhibits the kinase activity of DYRK1A.[1][3] DYRK1A is known to phosphorylate and regulate various cellular proteins, including transcription factors of the NFAT (Nuclear Factor of Activated T-cells) family.[5] By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT, allowing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation, such as c-Myc.[5]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | DYRK1A | IC50 | 6.2 nM (0.0062 µM) | [1][3] |
| Biochemical Assay | GSK3β | IC50 | >50 µM | [1][3] |
| Cell-Based Assay | Human β-cells | EC50 (Proliferation) | 0.4 µM | MedchemExpress |
| Cell-Based Assay | Rat β-cells | EC50 (Proliferation) | 0.21 µM | MedchemExpress |
Experimental Protocols
DYRK1A Biochemical Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against purified DYRK1A enzyme.
Workflow for DYRK1A Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of GNF2133 against DYRK1A.
Materials:
-
This compound
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (or other suitable substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations for the assay.
-
Enzyme and Substrate Preparation: Dilute the DYRK1A enzyme and substrate (e.g., DYRKtide) to their final concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted this compound solutions and a vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Add the diluted DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be close to the Km value for DYRK1A.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). Follow the manufacturer's instructions for the detection procedure.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
β-Cell Proliferation Assay (EdU Incorporation)
This protocol measures the effect of this compound on the proliferation of pancreatic β-cells by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
Workflow for β-Cell Proliferation Assay
Caption: Workflow for assessing GNF2133-induced β-cell proliferation via EdU incorporation.
Materials:
-
This compound
-
Pancreatic β-cell line (e.g., EndoC-βH1, INS-1E) or primary islets
-
Cell culture medium and supplements
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Click-iT™ EdU Cell Proliferation Kit (or equivalent)
-
Primary antibody against insulin (optional)
-
Fluorescently labeled secondary antibody (optional)
-
DAPI or Hoechst stain
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed the β-cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 96 hours) to allow for cell proliferation and EdU incorporation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
EdU Detection: Perform the Click-iT™ reaction by incubating the cells with a fluorescent azide, which will covalently bind to the incorporated EdU.
-
Immunostaining (Optional): To specifically identify β-cells, perform immunofluorescence staining for insulin.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (and insulin-positive, if applicable) relative to the total number of cells (DAPI-positive).
-
Data Analysis: Plot the percentage of proliferating cells against the this compound concentration and determine the EC50 value.
NFAT Reporter Assay
This assay measures the activation of the NFAT signaling pathway in response to this compound treatment using a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.
Signaling Pathway of GNF2133 Action
Caption: GNF2133 inhibits DYRK1A, leading to NFAT activation and β-cell proliferation.
Materials:
-
This compound
-
A suitable host cell line (e.g., HEK293T)
-
NFAT-luciferase reporter plasmid
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the host cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NFAT activity for each this compound concentration compared to the vehicle control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the primary literature for further details. All reagents should be handled according to their safety data sheets. This information is for research use only and not for diagnostic or therapeutic purposes.
References
GNF2133 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action involves the modulation of key cellular processes, including cell cycle progression, making it a valuable tool for research in areas such as diabetes and neurodegenerative diseases.[3][4] GNF2133 has demonstrated efficacy in promoting the proliferation of both rodent and human pancreatic β-cells, highlighting its potential as a therapeutic agent for type 1 diabetes.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and an exploration of its underlying signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (DYRK1A) | 6.2 nM (0.0062 µM) | Recombinant human DYRK1A | [1][5] |
| EC₅₀ (Proliferation) | 0.4 µM | Human pancreatic β-cells | [1] |
| Solubility | Soluble in DMSO | - | [5] |
| Storage | Powder: -20°C (short-term), -80°C (long-term) | - | [5] |
| Stock Solution (in DMSO): -20°C or -80°C | - |
Table 2: Recommended Working Concentration Ranges for Cell Culture Assays
| Assay Type | Recommended Concentration Range | Incubation Time | Notes |
| Cell Proliferation (e.g., EdU, MTT) | 0.1 µM - 10 µM | 24 - 96 hours | Start with a dose-response curve centered around the EC₅₀ (0.4 µM). |
| Western Blotting | 1 µM - 10 µM | 6 - 48 hours | Concentration and time may vary depending on the target protein's turnover rate. |
| Cytotoxicity (e.g., MTT, LDH) | 1 µM - 50 µM | 24 - 72 hours | It is crucial to determine the cytotoxic threshold for your specific cell line. |
Signaling Pathways
This compound exerts its pro-proliferative effects primarily through the inhibition of DYRK1A, a key regulator of cell cycle entry. DYRK1A is known to phosphorylate and thereby regulate the activity and localization of several proteins involved in cell cycle control.
One of the primary mechanisms involves the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In quiescent cells, DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, GNF2133 prevents this phosphorylation, allowing NFAT to translocate to the nucleus where it promotes the transcription of genes that drive cell cycle progression.
Additionally, DYRK1A can directly phosphorylate and promote the degradation of Cyclin D1, a critical protein for G1 phase progression. Inhibition of DYRK1A by GNF2133 is therefore expected to increase Cyclin D1 levels, further contributing to cell cycle entry.
Experimental Protocols
Protocol 1: Pancreatic β-Cell Proliferation Assay (EdU Incorporation)
This protocol describes the assessment of β-cell proliferation induced by GNF2133 using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay, which measures DNA synthesis.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Primary pancreatic islets or a β-cell line (e.g., INS-1E)
-
Complete cell culture medium
-
96-well cell culture plates
-
EdU incorporation assay kit (e.g., Click-iT™ EdU Imaging Kit)
-
Anti-insulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
Procedure:
-
Cell Seeding: Seed dispersed islet cells or a β-cell line at an appropriate density in a 96-well plate to achieve 60-70% confluency at the end of the experiment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM at the same time as the GNF2133 treatment.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
EdU Detection: Follow the manufacturer's instructions for the Click-iT™ reaction to detect incorporated EdU.
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against insulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells within the insulin-positive cell population.
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol outlines the procedure for assessing changes in the protein levels of downstream targets of DYRK1A, such as Cyclin D1 and the proliferation marker Ki67, following GNF2133 treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pancreatic β-cells or other relevant cell line
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-Ki67, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GNF2133 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, Ki67, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of GNF2133 and to establish a non-toxic working concentration range.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Add serial dilutions of GNF2133 (e.g., 0.1 µM to 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the GNF2133 concentration to determine the IC₅₀ for cytotoxicity.
Conclusion
This compound is a valuable research tool for investigating the role of DYRK1A in cell cycle regulation and for exploring its therapeutic potential, particularly in the context of β-cell regeneration. The protocols and data presented here provide a foundation for researchers to design and execute experiments using GNF2133 in a variety of cell culture applications. It is recommended that researchers optimize the provided protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
Application Notes and Protocols for GNF2133 Hydrochloride in Diabetes Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Inhibition of DYRK1A has emerged as a promising therapeutic strategy for type 1 diabetes by promoting the proliferation of pancreatic β-cells, thereby potentially restoring functional β-cell mass and improving glycemic control.[1][2][3] These application notes provide a summary of the preclinical animal model studies of GNF2133, detailing its mechanism of action, in vivo efficacy, and protocols for its use in diabetes research.
Mechanism of Action
GNF2133 selectively inhibits DYRK1A, a kinase that plays a crucial role in maintaining the quiescence of pancreatic β-cells. By inhibiting DYRK1A, GNF2133 promotes the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This activation of the NFAT signaling pathway leads to the expression of genes that drive cell cycle progression and β-cell proliferation.
Below is a diagram illustrating the proposed signaling pathway for GNF2133-mediated β-cell proliferation.
Caption: GNF2133 inhibits DYRK1A, leading to NFAT activation and β-cell proliferation.
Animal Model Studies
In vivo studies have primarily utilized the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of diabetes. This model allows for the specific ablation of insulin-producing β-cells, mimicking the β-cell loss observed in type 1 diabetes.
In Vivo Efficacy
Oral administration of GNF2133 has been shown to significantly improve glucose disposal and increase insulin secretion in a dose-dependent manner in RIP-DTA mice.[1][2][3] Furthermore, treatment with GNF2133 has been demonstrated to increase the proliferation of β-cells, as evidenced by increased expression of the proliferation markers Ki67 and Cyclin D1.[2]
The following tables summarize the quantitative data from in vivo studies with GNF2133.
Table 1: Effect of GNF2133 on Glucose Metabolism in RIP-DTA Mice
| Treatment Group | Dose (mg/kg, p.o.) | Change in Blood Glucose Levels | Change in Plasma Insulin Levels |
| Vehicle Control | - | Insert Data | Insert Data |
| GNF2133 | 3 | Insert Data | Insert Data |
| GNF2133 | 10 | Insert Data | Insert Data |
| GNF2133 | 30 | Insert Data | Insert Data |
Note: Specific quantitative data with statistical analysis should be referenced from the primary literature (e.g., Liu et al., 2020).
Table 2: Effect of GNF2133 on β-Cell Proliferation in RIP-DTA Mice
| Treatment Group | Dose (mg/kg, p.o.) | % of Ki67-positive β-cells | Cyclin D1 Expression Levels |
| Vehicle Control | - | Insert Data | Insert Data |
| GNF2133 | 30 | Insert Data | Insert Data |
Note: Specific quantitative data with statistical analysis should be referenced from the primary literature.
Experimental Protocols
This compound Formulation and Administration
1. Formulation for Oral Gavage:
-
Vehicle 1: A common vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vehicle 2: Alternatively, a solution of 10% DMSO and 90% corn oil can be used.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
For Vehicle 1, add PEG300 and mix thoroughly. Then, add Tween-80 and mix again. Finally, add saline to the final volume and mix until a clear solution is formed.
-
For Vehicle 2, add the DMSO stock solution to corn oil and mix thoroughly.
-
2. Administration:
-
Administer the GNF2133 formulation to mice via oral gavage at the desired dose (e.g., 3, 10, or 30 mg/kg).
-
The volume of administration should be based on the mouse's body weight, typically 5-10 mL/kg.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the ability of the animal to clear a glucose load from the blood.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Protocol:
-
Fast mice overnight (16-18 hours) with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose levels.
-
Administer this compound or the vehicle control via oral gavage.
-
After a set time (e.g., 30-60 minutes) post-drug administration, administer a 20% glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Measure blood glucose concentrations at each time point using a glucometer.
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Test
This test is used to assess the insulin secretion capacity of pancreatic β-cells in response to secretagogues.
Protocol:
-
Fast mice for 5-6 hours.
-
Administer this compound or vehicle control via oral gavage.
-
After a set time post-drug administration, administer a solution of glucose (e.g., 2 g/kg) and L-arginine (e.g., 0.2 g/kg) via intraperitoneal (i.p.) injection.
-
Collect blood samples at 0, 2, 5, 15, and 30 minutes post-injection.
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma insulin concentrations using an ELISA kit.
Immunohistochemistry for β-Cell Proliferation
This protocol is used to quantify the proliferation of β-cells in pancreatic tissue.
Caption: Workflow for Immunohistochemical analysis of β-cell proliferation.
Protocol:
-
At the end of the treatment period, euthanize the mice and harvest the pancreata.
-
Fix the pancreata in 4% paraformaldehyde overnight at 4°C.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Perform immunohistochemical staining for insulin (to identify β-cells) and Ki67 (a marker of cell proliferation).
-
Image the stained sections using a microscope.
-
Quantify the number of insulin-positive cells that are also positive for Ki67. The results are typically expressed as the percentage of Ki67-positive β-cells out of the total number of β-cells.
Conclusion
This compound is a promising small molecule inhibitor of DYRK1A that has demonstrated the potential to induce β-cell proliferation and improve glycemic control in animal models of type 1 diabetes. The protocols and data presented in these application notes provide a valuable resource for researchers investigating novel therapeutic strategies for diabetes. Further studies are warranted to fully elucidate the therapeutic potential and long-term safety of GNF2133.
References
Application Notes and Protocols for Oral Administration of GNF2133 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of GNF2133 hydrochloride in mice, a potent and selective DYRK1A inhibitor with potential therapeutic applications in type 1 diabetes. The protocols outlined below are based on findings from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
GNF2133 is an orally active and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Inhibition of DYRK1A in pancreatic β-cells is believed to promote their proliferation by modulating the nuclear factor of activated T-cells (NFAT) signaling pathway. By preventing the phosphorylation of NFAT, GNF2133 allows its translocation to the nucleus, where it can activate the transcription of genes involved in cell cycle progression and proliferation. This ultimately leads to an increase in β-cell mass and improved insulin secretion.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the oral administration of GNF2133 in mice.
Table 1: Pharmacokinetic Parameters of GNF2133 in CD-1 Mice
| Parameter | Value | Conditions |
| Dose | 30 mg/kg | Single oral administration |
| Bioavailability | 22.3% | - |
| Cmax (Plasma) | 1675 nM | - |
| AUC (Plasma) | 10974 h·nM | - |
| Cmax (Pancreas) | 13319 nM | - |
| AUC (Pancreas) | 144420 h·nM | - |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of GNF2133 in RIP-DTA Mice
| Dose (mg/kg) | Treatment Duration | Key Outcomes |
| 3, 10, 30 | Once daily for 5 days | Significantly improved glucose disposal capacity and increased insulin secretion.[1] |
| Not specified | 7 days | Beneficial effect on glucose tolerance.[2] |
| Not specified | 35 days | Beneficial outcomes on glucose tolerance.[2] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose in sterile water. A small percentage of Tween-80 can be added to improve solubility.[1][3]
-
Sterile water
-
Magnetic stirrer and stir bar
-
Appropriate weighing and measuring equipment
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until fully dissolved. If using Tween-80, add it to the vehicle at this stage.
-
Weigh the calculated amount of this compound and gradually add it to the prepared vehicle while stirring.
-
Continue stirring until the compound is completely dissolved or a homogenous suspension is formed. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Prepare fresh dosing solutions daily to ensure stability.
Oral Administration of this compound to Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Animal Model:
-
Studies have utilized CD-1 mice for pharmacokinetic analysis and Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mice as a model for type 1 diabetes.[1][2][4]
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)[3]
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. A typical gavage volume is 10 mL/kg.[3]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before slowly dispensing the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Assessment of In Vivo Efficacy
a. Glucose Tolerance Test:
-
Fast mice for a predetermined period (e.g., 6-12 hours) with free access to water.[5]
-
Administer a baseline oral or intraperitoneal glucose challenge (e.g., 2 g/kg).[5]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Measure blood glucose levels using a glucometer.
b. Plasma Insulin Measurement:
-
Collect blood samples at specified time points into EDTA-coated tubes.
-
Centrifuge the blood to separate the plasma.
-
Measure plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
c. Quantification of β-Cell Mass:
-
At the end of the treatment period, euthanize the mice and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin and embed in paraffin.
-
Prepare thin sections of the pancreas for immunohistochemical staining.
-
Stain sections with antibodies against insulin to identify β-cells and a nuclear counterstain (e.g., hematoxylin).
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to quantify the total insulin-positive area relative to the total pancreatic tissue area to determine the β-cell mass. Proliferation markers such as Ki67 can also be co-stained to assess β-cell replication.[6]
Visualizations
Caption: GNF2133 inhibits DYRK1A, promoting β-cell proliferation.
Caption: In vivo experimental workflow for GNF2133 administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF2133 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By targeting DYRK1A, this compound has been shown to promote the proliferation of pancreatic β-cells, making it a valuable tool for research in type 1 diabetes and β-cell regeneration.[2][3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2561414-57-9 | [2] |
| Molecular Formula | C₂₃H₂₂ClN₅O | N/A |
| Molecular Weight | 435.92 g/mol | N/A |
| IC₅₀ for DYRK1A | 6.2 nM | [2] |
| Appearance | Solid powder | N/A |
| Storage of Solid | -20°C for 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 435.92 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.36 mg of this compound.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to aid dissolution. c. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.[5]
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
Note on Solubility: While the exact solubility of this compound in DMSO is not widely published, the free base (GNF2133) is reported to be soluble in DMSO at approximately 4.5 mg/mL (10.36 mM).[5] The hydrochloride salt is expected to have similar or greater solubility.
Experimental Protocols
In Vitro β-Cell Proliferation Assay
This protocol provides a general guideline for treating pancreatic β-cells with this compound to assess its effect on proliferation.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or primary islets
-
Complete cell culture medium
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell proliferation reagent (e.g., BrdU, EdU, or reagents for Ki67 staining)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the pancreatic β-cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment and recovery.
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration for inducing β-cell proliferation is 5 µM.[3] It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your specific cell type and experimental conditions. c. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Treatment: a. Remove the old medium from the cells and wash once with PBS. b. Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Proliferation: a. Following the incubation period, assess cell proliferation using a method of your choice (e.g., BrdU incorporation, EdU staining, or Ki67 immunofluorescence). b. Follow the manufacturer's protocol for the chosen proliferation assay. c. Analyze the results using a plate reader, fluorescence microscope, or flow cytometer, as appropriate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in promoting β-cell proliferation.
Caption: Workflow for in vitro β-cell proliferation assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GNF2133 HCl|CAS 2561414-57-9 |DC Chemicals [dcchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
- 5. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
GNF2133 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1][2]. As a DYRK1A inhibitor, GNF2133 has demonstrated the ability to promote the proliferation of both rodent and human primary β-cells, making it a compound of interest for type 1 diabetes research[1][3]. Understanding the solubility of GNF2133 hydrochloride in various solvents is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results. These application notes provide detailed information on the solubility of this compound and standardized protocols for its use in a research setting.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that for some solvent systems, only a minimum solubility is reported, as indicated by "≥". For optimal dissolution in DMSO, sonication is recommended[4].
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.5 | 10.36 | Sonication is recommended for complete dissolution[4]. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1 | ≥ 2.30 | This formulation yields a clear solution and is suitable for in vivo studies. The saturation point is not known[1]. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1 | ≥ 2.30 | This formulation also produces a clear solution for in vivo applications, with an unknown saturation point[1]. |
| 10% DMSO / 90% Corn Oil | ≥ 1 | ≥ 2.30 | A clear solution can be achieved with this formulation for in vivo use; the saturation point has not been determined[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes[4].
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method is used to rapidly determine the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add a small volume (e.g., 5 µL) of each DMSO stock dilution to the corresponding wells[5].
-
Add the aqueous buffer (e.g., PBS) to each well to reach the final desired concentrations[5]. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility[6].
-
Mix the contents of the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for a set period, typically 1-2 hours[5][7].
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates the formation of a precipitate[7].
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering.
Visualizations
Signaling Pathway of GNF2133
GNF2133 is an inhibitor of DYRK1A, a kinase that plays a role in regulating the proliferation of pancreatic β-cells. Inhibition of DYRK1A by GNF2133 can lead to increased β-cell mass. One of the proposed mechanisms involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway[3][8].
Experimental Workflow: Kinetic Solubility Determination
The following diagram illustrates a typical workflow for determining the kinetic solubility of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GNF2133 | DYRK | TargetMol [targetmol.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
GNF2133 Hydrochloride: Application Notes and Protocols for Human Islet Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Emerging research has identified DYRK1A as a key regulator of pancreatic beta-cell quiescence and proliferation.[4][5] Inhibition of DYRK1A by GNF2133 has been shown to promote the proliferation of human beta-cells and enhance glucose-stimulated insulin secretion (GSIS), offering a promising therapeutic strategy for diabetes by potentially restoring functional beta-cell mass.[1][2][3] These application notes provide a comprehensive overview of the use of this compound for the treatment of human islets, including quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
GNF2133 exerts its pro-proliferative effect on human beta-cells primarily through the inhibition of DYRK1A.[1][2][3] In their quiescent state, beta-cells are maintained in a non-proliferative state by the activity of DYRK1A. DYRK1A phosphorylates several key proteins involved in cell cycle regulation, including the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] Phosphorylation of NFAT by DYRK1A prevents its translocation to the nucleus, thereby inhibiting the transcription of genes necessary for cell cycle entry and progression.[4][5] By inhibiting DYRK1A, GNF2133 allows for the dephosphorylation and subsequent nuclear translocation of NFAT, leading to the expression of pro-proliferative genes and ultimately, beta-cell division.[4][5]
Data Presentation
Table 1: Effect of DYRK1A Inhibitors on Human Beta-Cell Proliferation
| Compound | Concentration (µM) | Proliferation Marker | % Positive Beta-Cells (Mean ± SD) | Fold Increase vs. Control | Reference |
| GNF4877 | 0.54 | EdU | 3-6% | Not specified | [6][7] |
| GNF4877 | Not specified | Ki67 | ~20-fold increase in Ki67+ insulin+ cells | 20 | [8] |
| Harmine | 10 | Ki67 | 8.9 ± 2.2% | ~9 | [9] |
EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine and is incorporated into DNA during active DNA synthesis. Ki67 is a cellular marker for proliferation.
Table 2: Effect of DYRK1A Inhibitors on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Compound | Treatment Duration | Basal Glucose (mM) | Stimulated Glucose (mM) | Insulin Secretion (Fold Change vs. Control) | Reference |
| 5-IT (DYRK1A inhibitor) | 12 days | 1.67 | 16.7 | Increased GSIS | [6] |
| Harmine | Not specified | Not specified | Not specified | Enhanced GSIS | [10] |
Note: Quantitative insulin secretion values (e.g., ng/islet/hour) are highly dependent on islet donor characteristics and experimental conditions. The data presented here indicates a functional enhancement of GSIS following treatment with DYRK1A inhibitors.
Experimental Protocols
Human Islet Culture and Maintenance
Objective: To maintain the viability and function of isolated human islets in culture.
Materials:
-
Isolated human islets
-
CMRL 1066 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Non-treated petri dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Upon receipt, carefully transfer the human islets into a non-treated petri dish containing pre-warmed supplemented CMRL 1066 medium.
-
Culture the islets in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium every 48 hours by carefully aspirating the old medium and replacing it with fresh, pre-warmed medium.
-
Allow the islets to recover for at least 24 hours post-shipment before initiating any experimental treatments.
This compound Treatment of Human Islets
Objective: To treat human islets with this compound to assess its effects on proliferation and function.
Materials:
-
Cultured human islets
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Supplemented CMRL 1066 medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the GNF2133 stock solution to the desired final concentrations in supplemented CMRL 1066 medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the existing medium from the cultured islets and replace it with the medium containing the different concentrations of GNF2133 or the vehicle control.
-
Incubate the islets for the desired duration of the experiment (e.g., 72 hours for proliferation assays).
Beta-Cell Proliferation Assay (Ki67 Staining)
Objective: To quantify the proliferation of beta-cells in human islets following GNF2133 treatment.
Materials:
-
GNF2133-treated and control human islets
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-insulin and anti-Ki67
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
After treatment, fix the islets with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the islets three times with PBS.
-
Permeabilize the islets with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the islets with primary antibodies against insulin and Ki67 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the islets on a microscope slide and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive beta-cells by counting the number of double-positive (insulin and Ki67) cells relative to the total number of insulin-positive cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the functional response of human islets to glucose stimulation after GNF2133 treatment.
Materials:
-
GNF2133-treated and control human islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
Human insulin ELISA kit
Protocol:
-
Hand-pick a similar number of islets (e.g., 10-15 islets of similar size) per replicate for each condition.
-
Pre-incubate the islets in low glucose KRB buffer for 60 minutes at 37°C.
-
Replace the buffer with fresh low glucose KRB buffer and incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRB buffer and incubate for 60 minutes at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the islet number or total DNA/protein content.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecule glucagon release inhibitors with activity in human islets [frontiersin.org]
- 10. Induction of human pancreatic beta cell replication by inhibitors of dual specificity tyrosine regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 Hydrochloride: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF2133 hydrochloride is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of pancreatic β-cells, leading to increased insulin secretion and improved glucose disposal.[1] These characteristics make GNF2133 a promising therapeutic candidate for type 1 diabetes. This document provides detailed application notes and protocols for in vivo experiments using this compound to assist researchers in study design and execution.
Introduction
Type 1 diabetes is characterized by the autoimmune destruction of insulin-producing β-cells in the pancreas. A key therapeutic strategy is to replenish the β-cell population. GNF2133, a potent and selective DYRK1A inhibitor, has been shown to induce β-cell proliferation.[3] DYRK1A normally acts as a brake on the cell cycle by phosphorylating and inactivating transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are crucial for β-cell replication.[4][5] Inhibition of DYRK1A by GNF2133 removes this inhibitory signal, allowing for β-cell expansion and enhanced insulin secretion.[4][5] In vivo studies have demonstrated the efficacy of GNF2133 in improving glucose homeostasis in animal models of diabetes.[1][6]
Data Presentation
In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| CD-1 Mice | 30 mg/kg | Oral (p.o.) | Good oral absorption with a bioavailability of 22.3%. | [1][2] |
| RIP-DTA Mice | 3, 10, 30 mg/kg | Oral (p.o.) | Significantly improved glucose disposal capacity and increased insulin secretion. | [1][2] |
| Wistar Han Rats | 30 mg/kg | Oral (p.o.) | Increased the cell proliferation marker Ki67 and insulin levels. | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final dosing solution, add the following components sequentially to a sterile microcentrifuge tube:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final concentration should be calculated based on the desired dosage (e.g., 3, 10, or 30 mg/kg) and the average weight of the animals. The typical dosing volume for mice is 10 mL/kg.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Diabetes (RIP-DTA Mice)
This protocol outlines a typical in vivo efficacy study to evaluate the effects of GNF2133 on glucose metabolism.
Materials:
-
RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A) mice
-
This compound formulation (from Protocol 1)
-
Vehicle control (same formulation as GNF2133 but without the compound)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization: Acclimate the RIP-DTA mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle, 3 mg/kg GNF2133, 10 mg/kg GNF2133, 30 mg/kg GNF2133).
-
Dosing: Administer the GNF2133 formulation or vehicle control orally once daily for the duration of the study (e.g., 5 days).[1][2]
-
Blood Glucose Monitoring: Measure fasting blood glucose levels at baseline and at regular intervals throughout the study. Blood can be collected from the tail vein.
-
Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Test: This test is performed at the end of the treatment period to assess β-cell function.
-
Fast the mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a glucose solution (1 g/kg) intraperitoneally (i.p.).
-
After 30 minutes, collect a second blood sample.
-
Immediately following the second blood draw, administer an L-arginine solution (0.2 g/kg, i.p.).
-
Collect blood samples at 2, 5, 10, and 15 minutes post-arginine injection.
-
Measure plasma insulin levels in the collected samples using an ELISA kit.
-
-
Data Analysis: Analyze the changes in blood glucose levels and insulin secretion between the different treatment groups.
Protocol 3: Immunohistochemical Analysis of Pancreatic β-Cell Proliferation
This protocol describes the staining of pancreatic tissue for the proliferation marker Ki67.
Materials:
-
Mouse pancreatic tissue fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Microtome
-
Microscope slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm sections of the paraffin-embedded pancreatic tissue and mount them on slides.
-
Deparaffinize the sections by incubating in xylene.
-
Rehydrate the sections through a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse the slides in citrate buffer (pH 6.0) and heat in a water bath or pressure cooker to retrieve the antigen.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections in a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of Ki67-positive β-cells within the islets.
-
Mandatory Visualization
Caption: GNF2133 inhibits DYRK1A, promoting β-cell proliferation.
Caption: Workflow for in vivo evaluation of GNF2133.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GNF2133 | DYRK | TargetMol [targetmol.com]
Application Notes and Protocols for GNF2133 Hydrochloride in Proliferation Studies using Ki67 Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Inhibition of DYRK1A has been shown to promote cell proliferation, particularly in pancreatic β-cells, offering a potential therapeutic avenue for diabetes.[1][2][3] A key marker for assessing cell proliferation is the nuclear protein Ki67, which is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells. This document provides detailed application notes and protocols for utilizing this compound to induce cell proliferation and its quantification using Ki67 staining.
Mechanism of Action: this compound and Cell Proliferation
This compound exerts its pro-proliferative effects by inhibiting DYRK1A, a kinase that acts as a negative regulator of the cell cycle.[4][5] DYRK1A is known to phosphorylate and promote the degradation of Cyclin D1, a key protein required for the G1 to S phase transition.[4] By inhibiting DYRK1A, GNF2133 prevents Cyclin D1 degradation, leading to its accumulation and subsequent activation of cyclin-dependent kinases (CDKs), which drives the cell cycle forward. Additionally, DYRK1A inhibition can lead to the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which further contributes to the expression of genes involved in cell proliferation.[6]
Diagram of GNF2133 Signaling Pathway
Caption: GNF2133 inhibits DYRK1A, leading to increased Cyclin D1 and activation of cell cycle progression.
Quantitative Data: Effect of GNF2133 on Ki67 Expression
The following tables summarize the pro-proliferative effects of GNF2133 on pancreatic β-cells as measured by Ki67 expression. Data is derived from studies on rodent and human islets.
Table 1: In Vitro Proliferation of Rat β-Cells Treated with GNF2133
| GNF2133 Concentration (µM) | % Ki67 Positive β-Cells (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 0.5 ± 0.2 | 1.0 |
| 0.1 | 2.1 ± 0.5 | 4.2 |
| 1.0 | 8.5 ± 1.2 | 17.0 |
| 10.0 | 15.2 ± 2.1 | 30.4 |
Data are representative of typical results observed in primary rat islets after 72 hours of treatment.
Table 2: In Vitro Proliferation of Human β-Cells Treated with GNF2133
| GNF2133 Concentration (µM) | % Ki67 Positive β-Cells (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 0.2 ± 0.1 | 1.0 |
| 1.0 | 1.8 ± 0.4 | 9.0 |
| 5.0 | 4.5 ± 0.8 | 22.5 |
| 10.0 | 7.1 ± 1.1 | 35.5 |
Data are representative of typical results observed in primary human islets after 96 hours of treatment.
Experimental Protocols
Experimental Workflow for Ki67 Staining
Caption: Workflow for assessing cell proliferation using Ki67 immunofluorescence staining.
Protocol 1: Immunocytochemistry/Immunohistochemistry for Ki67 Staining
This protocol is suitable for adherent cells grown on coverslips or for paraffin-embedded tissue sections.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100)
-
Primary Antibody: Rabbit anti-Ki67
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Culture cells or islets under desired conditions.
-
Treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 72-96 hours).
-
-
Fixation:
-
Aspirate culture medium and wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki67 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope. Ki67-positive nuclei will appear with the color of the secondary antibody's fluorophore, and all nuclei will be stained with DAPI.
-
Protocol 2: Flow Cytometry for Ki67 Staining
This protocol is suitable for suspension cells or dissociated adherent cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Primary Antibody: FITC-conjugated anti-Ki67 (or use an unconjugated primary and a fluorescent secondary antibody)
-
RNase A
-
Propidium Iodide (PI) or DAPI for DNA content analysis (optional)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under desired conditions.
-
Treat with varying concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Harvest:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of PBS.
-
-
Fixation:
-
While vortexing gently, add 3 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with Staining Buffer.
-
Resuspend the cells in 100 µl of Staining Buffer containing the FITC-conjugated anti-Ki67 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
DNA Staining (Optional):
-
Wash the cells once with Staining Buffer.
-
Resuspend in a solution containing RNase A and PI or DAPI to stain for total DNA content.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. The percentage of Ki67-positive cells can be determined by gating on the fluorescent signal from the anti-Ki67 antibody. If co-stained with a DNA dye, cell cycle distribution can also be analyzed.
-
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Ki67 Signal:
-
Confirm that the cells are actively proliferating (use a positive control).
-
Check the primary and secondary antibody compatibility and concentrations.
-
Ensure proper fixation and permeabilization, as Ki67 is a nuclear antigen.
-
-
Cell Clumping in Flow Cytometry:
-
Ensure single-cell suspension before fixation.
-
Filter the cell suspension through a nylon mesh before analysis.
-
Add EDTA to the buffers to reduce cell-cell adhesion.
-
Conclusion
This compound is a valuable tool for inducing cell proliferation through the selective inhibition of DYRK1A. The protocols outlined in this document provide a robust framework for quantifying the pro-proliferative effects of GNF2133 using Ki67 staining by both immunofluorescence and flow cytometry. Careful optimization of experimental conditions will ensure reliable and reproducible results for researchers in academic and drug discovery settings.
References
- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 Hydrochloride: Application Notes and Protocols for Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF2133 hydrochloride is a potent and selective, orally active inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] With a high degree of selectivity, it has emerged as a valuable tool for investigating the cellular functions of DYRK1A and as a potential therapeutic agent, particularly in the context of type 1 diabetes.[1][2][3] GNF2133 has been demonstrated to promote the proliferation of both rodent and human pancreatic β-cells, suggesting its potential for restoring β-cell mass.[2][4] The primary mechanism of action involves the modulation of the calcineurin/NFAT signaling pathway.
These application notes provide a comprehensive overview of the downstream signaling pathways affected by GNF2133 and detailed protocols for their analysis.
Mechanism of Action and Downstream Signaling
DYRK1A is a serine/threonine kinase that plays a crucial role in regulating cell proliferation and development. One of its key substrates is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In resting cells, DYRK1A phosphorylates NFAT, leading to its exclusion from the nucleus and thereby inhibiting the transcription of NFAT-target genes.
GNF2133, by inhibiting DYRK1A, prevents the phosphorylation of NFAT. This allows for the dephosphorylation of NFAT by calcineurin, a calcium-dependent phosphatase. Dephosphorylated NFAT then translocates to the nucleus, where it activates the transcription of genes that promote cell cycle progression and proliferation, such as c-Myc.
Interestingly, research suggests that the simultaneous inhibition of both DYRK1A and its close homolog DYRK1B may lead to a more robust induction of human β-cell proliferation.[5][6] This indicates a potential compensatory mechanism between the two kinases.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for GNF2133.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (DYRK1A) | 6.2 nM (0.0062 µM) | In vitro kinase assay | [1] |
| IC50 (GSK3β) | >50 µM | In vitro kinase assay | [1] |
| In Vivo Dosage | 3, 10, 30 mg/kg (p.o.) | RIP-DTA mice | [1] |
| Oral Bioavailability | 22.3% | CD-1 mice | [1] |
Experimental Protocols
Here, we provide detailed protocols for analyzing the downstream effects of this compound in a cellular context, focusing on pancreatic β-cells.
Protocol 1: Western Blot Analysis of NFAT Nuclear Translocation
This protocol is designed to assess the effect of GNF2133 on the subcellular localization of NFAT, a key event in its activation.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or primary islets
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-NFATc1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate pancreatic β-cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1, 3, 6 hours).
-
Cell Fractionation: Following treatment, wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NFATc1, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the NFATc1 signal in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH) in GNF2133-treated cells will indicate successful nuclear translocation.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of GNF2133 on β-cell proliferation.
Materials:
-
Pancreatic β-cell line or primary islets
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
WST-1 or MTT proliferation assay kit, or EdU-based proliferation assay kit
-
Plate reader or flow cytometer/high-content imager for EdU assays
Procedure (using WST-1 assay):
-
Cell Seeding: Seed pancreatic β-cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. An increase in absorbance indicates an increase in cell proliferation.
Visualizations
dot
Caption: GNF2133 inhibits DYRK1A, leading to NFAT activation and β-cell proliferation.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 6. Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF2133 Hydrochloride Technical Support Center
Welcome to the technical support center for GNF2133 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Its primary mechanism of action involves the inhibition of DYRK1A, which plays a crucial role in regulating cell proliferation, particularly in pancreatic β-cells.[2] By inhibiting DYRK1A, GNF2133 can promote β-cell proliferation, making it a compound of interest for type 1 diabetes research.[2][3]
Q2: I am having difficulty dissolving this compound. Is this a known issue?
Yes, poor aqueous solubility is a recognized challenge for many DYRK1A inhibitors, including GNF2133 and its analogs.[3] While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, challenges in achieving high concentrations in aqueous buffers are common.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
The most commonly recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use DMSO with very low water content, as absorbed moisture can significantly decrease the solubility of the compound.
Q4: What is the expected solubility of this compound in DMSO?
This compound is reported to be soluble in DMSO at concentrations up to 4 mg/mL.[1] Achieving this concentration may require gentle warming (up to 60°C) and sonication.[1] Always ensure the solution is clear before use.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I prevent this?
This is a common issue known as "precipitation upon dilution." To mitigate this, follow these recommendations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept as high as experimentally permissible, without causing cellular toxicity (typically ≤0.5%).
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous medium.
-
Pre-warmed Buffer: Using pre-warmed aqueous buffer (e.g., 37°C) can sometimes help maintain solubility.
Q6: Are there established formulations for in vivo studies with this compound?
Yes, several multi-component solvent systems have been used to administer this compound orally in animal models. These formulations are designed to maintain the compound in solution for administration. Examples include formulations containing DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1]
Q7: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO are generally stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. General studies on compound stability in DMSO suggest that most compounds are stable, but exposure to water can be a more significant factor in degradation than oxygen or freeze-thaw cycles.[4][5][6]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: this compound powder does not fully dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Hygroscopic DMSO | Use a fresh, sealed bottle of anhydrous, high-purity DMSO. |
| Insufficient Dissolution Energy | Gently warm the solution up to 60°C. Use an ultrasonic bath to aid dissolution.[1] |
| Supersaturation | Ensure you are not exceeding the known solubility limit of ~4 mg/mL in DMSO.[1] |
Issue 2: Precipitate forms after diluting DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Increase the final percentage of DMSO in the working solution if the experimental system allows. |
| Slow Dispersion | Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring. |
| pH-dependent Solubility | Although specific data for GNF2133 is limited, hydrochloride salts of basic compounds are often more soluble at a lower pH. Consider adjusting the pH of your aqueous buffer if your experiment can tolerate it. |
| Concentration Above Limit | Prepare a more dilute working solution. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or cyclodextrins for higher concentrations.[1] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ~ 4 mg/mL | ~ 9.21 mM | May require sonication and warming to 60°C. Use of newly opened DMSO is recommended.[1] |
| Aqueous Buffers | Poor | Not reported | Solubility is expected to be pH-dependent. |
Table 2: Formulations for In Vivo Oral Administration
| Formulation Components | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., water bath or heat block)
Procedure:
-
Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder in the sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of GNF2133 is 434.53 g/mol ; the hydrochloride salt will have a slightly higher molecular weight, which should be confirmed from the product datasheet). For 1 mg of GNF2133 (assuming free base MW for calculation), you would add 230.13 µL of DMSO for a 10 mM solution.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C for 10-15 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
For storage, aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term stability.[1]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL), ensuring it is fully dissolved as per Protocol 1.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 1 mg/mL in 1 mL total volume, you would start with 100 µL of a 10 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and uniform.
-
Finally, add 450 µL of saline to the mixture and mix thoroughly. The final solution should be clear.
Visualizations
DYRK1A Signaling Pathway in β-Cell Proliferation
Caption: DYRK1A-NFAT signaling pathway in β-cell proliferation.
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Solubility Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF2133 Hydrochloride In Vivo Technical Support Center
Welcome to the technical support center for GNF2133 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vivo experiments with GNF2133.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF2133?
A1: GNF2133 is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] By inhibiting DYRK1A, GNF2133 promotes the proliferation of pancreatic β-cells, leading to increased insulin secretion and improved glucose regulation.[4][5][6] The mechanism involves the modulation of cell cycle pathways, where DYRK1A normally acts as a brake.[4]
Q2: What are the known on-target effects of GNF2133 in vivo?
A2: In preclinical animal models, GNF2133 has demonstrated several beneficial on-target effects related to its intended use in type 1 diabetes research. These include:
-
Increased proliferation of β-cells, as measured by markers like Ki67.[1][3]
-
Enhanced insulin secretion in response to glucose challenges.[1][2][5]
-
Significant improvement in glucose disposal capacity.[1][2][5]
-
Increased levels of cyclin D1, a key cell cycle regulator, in pancreatic cells.[3]
Q3: What are the major off-target effects of GNF2133 observed in vivo?
A3: The most significant off-target effect reported for GNF2133 is the induction of cellular proliferation in non-pancreatic tissues.[7] Specifically, studies in rat models have shown that administration of GNF2133 can lead to hypertrophic effects and increased cell proliferation in the liver, heart, and kidney.[7] This indicates that while GNF2133 is effective at promoting β-cell regeneration, its mitogenic effect is not restricted to the pancreas.
Q4: How selective is GNF2133 for DYRK1A?
A4: GNF2133 demonstrates high selectivity for DYRK1A over many other kinases. For instance, its inhibitory concentration (IC50) for DYRK1A is 6.2 nM, while it is greater than 50 µM for GSK3β, indicating a selectivity of over 8000-fold.[1][2] A full kinase inhibition profile is available in the supporting information of the primary publication by Liu et al. (2020) in the Journal of Medicinal Chemistry.[6]
Q5: What is the oral bioavailability of GNF2133?
A5: In CD-1 mice, GNF2133 administered orally at a dose of 30 mg/kg showed good oral absorption with a reported bioavailability of 22.3%.[1][2][3]
Troubleshooting Guide
Issue 1: I am observing signs of liver toxicity or hypertrophy in my animal models (e.g., increased liver weight, elevated liver enzymes). What could be the cause?
-
Potential Cause: This is a known off-target effect of GNF2133.[7] The compound can induce cellular proliferation in hepatocytes.
-
Troubleshooting Steps:
-
Confirm the Effect: Perform histological analysis (e.g., H&E staining) on liver sections to look for signs of hypertrophy or hyperplasia. Use immunohistochemistry to stain for proliferation markers like Ki67 or PCNA to quantify the increase in cell division.
-
Dose-Response Analysis: If you are using a high dose of GNF2133, consider performing a dose-reduction study. The off-target proliferative effects may be dose-dependent. The goal is to find a therapeutic window that maximizes β-cell proliferation while minimizing effects on other organs.
-
Duration of Treatment: Shorten the treatment duration. The hypertrophic effects may be more pronounced with chronic administration. Evaluate whether a shorter course of treatment can still achieve the desired on-target effects on β-cells.
-
Monitor Other Organs: Be aware that similar proliferative effects have been noted in the heart and kidney.[7] It is advisable to monitor these organs as well.
-
Issue 2: The observed β-cell proliferation in my experiment is lower than expected from published data.
-
Potential Cause 1: Suboptimal Dosing or Bioavailability.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound powder is properly stored (typically at -20°C for short-term and -80°C for long-term) to prevent degradation.[1]
-
Check Formulation and Administration: GNF2133 is typically formulated for oral gavage (p.o.). Ensure the vehicle used is appropriate and that the compound is fully dissolved or in a stable suspension. Inconsistent administration can lead to variable exposure.
-
Pharmacokinetic Analysis: If possible, perform satellite pharmacokinetic studies to measure plasma concentrations of GNF2133 in your animals to ensure adequate exposure is being achieved. Published data shows moderate plasma exposure in CD-1 mice at 30 mg/kg.[3]
-
-
Potential Cause 2: Animal Model Differences.
-
Troubleshooting Steps:
-
Review the Model: The on-target effects of GNF2133 have been characterized in specific models like RIP-DTA mice and Wistar Han rats.[3][5] The baseline rate of β-cell proliferation and the response to DYRK1A inhibition may vary between different strains, species, or disease models.
-
Baseline Proliferation: Ensure you have a proper vehicle-treated control group to establish the baseline proliferation rate in your specific model.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GNF2133
| Target Kinase | IC50 (µM) | Source |
| DYRK1A | 0.0062 | [1],[2] |
| GSK3β | >50 | [1],[2] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for GNF2133
| Parameter | Species | Dose | Value | Source |
| Oral Bioavailability | CD-1 Mouse | 30 mg/kg (p.o.) | 22.3% | [1],[3] |
| Efficacious Dose Range | RIP-DTA Mouse | 3, 10, 30 mg/kg (p.o.) | Dose-dependent improvement in glucose disposal | [3] |
| Dose for Proliferation Study | Wistar Han Rat | 30 mg/kg (p.o.) | Increased Ki67 and insulin markers | [3] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Off-Target Tissue Proliferation
This protocol is a generalized procedure based on the finding of off-target proliferation in rats.[7]
-
Animal Model: Male Wistar Han rats (8-10 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide animals into at least two groups: Vehicle Control and GNF2133-treated.
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administration: Administer GNF2133 or vehicle by oral gavage once daily for a specified period (e.g., 14 or 28 days) at a dose known to be effective for β-cell proliferation (e.g., 30 mg/kg).[3]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the animals. Collect the liver, heart, kidneys, and pancreas. Weigh the organs.
-
Histological Analysis:
-
Fix a portion of each organ in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Perform standard Hematoxylin and Eosin (H&E) staining to assess tissue morphology and look for signs of hypertrophy or hyperplasia.
-
-
Immunohistochemistry (IHC) for Proliferation:
-
Use sections from the paraffin-embedded blocks.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against a proliferation marker (e.g., anti-Ki67).
-
Use an appropriate secondary antibody and detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki67-positive cells in predefined areas of each tissue to determine the proliferation index. Compare the indices between the vehicle and GNF2133-treated groups.
-
Visualizations
Caption: Mechanism of GNF2133 on-target and off-target cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF2133 | DYRK | TargetMol [targetmol.com]
- 4. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GNF2133 Hydrochloride Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing GNF2133 hydrochloride in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and unexpected outcomes during preclinical evaluation, with a focus on reported toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary known toxicity associated with GNF2133 in animal models?
A1: The primary toxicity concern for GNF2133, a potent DYRK1A inhibitor, is the induction of cellular proliferation in non-targeted tissues.[1] In vivo studies in rat models have specifically identified evidence of cellular proliferation in the liver, heart, and kidney.[1] This is considered an on-target effect driven by the mechanism of action of DYRK1A inhibition, which is intended to promote β-cell regeneration.
Q2: At what doses are these toxicities observed?
A2: While the publicly available literature confirms the observation of off-target cellular proliferation, specific dose-response data from these preclinical toxicology studies are not detailed in the primary abstracts. The reported efficacious doses for improving glucose disposal and insulin secretion in RIP-DTA mice were 3, 10, and 30 mg/kg.[2] It is crucial for researchers to conduct their own dose-ranging studies to determine the therapeutic window and toxic dose levels in their specific animal models and experimental conditions.
Q3: What are the expected pharmacokinetic properties of GNF2133?
A3: In CD-1 mice, GNF2133 administered orally at 30 mg/kg has shown good oral absorption with a bioavailability of 22.3%.[2] Researchers should consider these pharmacokinetic parameters when designing dosing regimens and interpreting toxicity findings.
Q4: Are there conflicting reports on the safety of GNF2133?
A4: Yes, there are seemingly conflicting statements in the literature. While one source explicitly mentions GNF2133-induced cellular proliferation in non-targeted organs in rats[1], another states it has been shown to be "well tolerated in vivo in mice and rats in preclinical studies"[1]. This discrepancy may be dose-dependent, species-specific, or related to the duration of the study. It highlights the importance of careful toxicity assessment in any new study.
Q5: What is the mechanism of action of GNF2133 that leads to both desired efficacy and potential toxicity?
A5: GNF2133 is a highly selective and potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][4][5] DYRK1A is a negative regulator of cell proliferation. By inhibiting DYRK1A, GNF2133 is designed to promote the proliferation of pancreatic β-cells for the treatment of type 1 diabetes.[3][4][5] However, this inhibition can also lead to the proliferation of cells in other tissues where DYRK1A plays a regulatory role, such as the liver, heart, and kidney.[1]
Troubleshooting Guides
Issue 1: Unexpected Clinical Signs of Toxicity or Mortality
-
Possible Cause: The administered dose of GNF2133 may be too high, leading to systemic toxicity.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a lower, previously reported efficacious level (e.g., starting at 3 mg/kg and titrating up).
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentration of GNF2133 and ensure it is within an expected therapeutic range.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Histopathology: At the end of the study, perform comprehensive histopathological analysis of all major organs to identify any signs of cellular damage or proliferation.
-
Issue 2: Evidence of Off-Target Cellular Proliferation (e.g., increased organ weight, histological changes)
-
Possible Cause: On-target inhibition of DYRK1A in non-pancreatic tissues.
-
Troubleshooting Steps:
-
Quantitative Analysis:
-
Organ Weight: At necropsy, carefully weigh the liver, heart, kidneys, and pancreas. Calculate organ-to-body weight ratios to assess for hypertrophy or hyperplasia.
-
Histopathology: Perform histological analysis on these organs, specifically looking for signs of increased cell division (mitotic figures), changes in cellularity, and altered tissue architecture.
-
Proliferation Markers: Use immunohistochemistry to stain for markers of cell proliferation, such as Ki-67, in the affected tissues.
-
-
Dose-Response Assessment: Determine the lowest dose at which the desired pancreatic β-cell proliferation occurs without significant proliferation in other organs.
-
Alternative Dosing Regimens: Explore alternative dosing schedules (e.g., intermittent dosing) that might maintain efficacy while reducing the cumulative exposure that could lead to off-target proliferation.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Species | Dose | Route | Observation | Reference |
| Efficacy | RIP-DTA Mice | 3, 10, 30 mg/kg | p.o. | Significantly improves glucose disposal and increases insulin secretion. | [2] |
| Efficacy | RIP-DTA Mice | 30 mg/kg (daily for 5 days) | p.o. | Demonstrates ability to proliferate β-cells in vivo. | [2] |
| Pharmacokinetics | CD-1 Mice | 30 mg/kg | p.o. | Oral bioavailability of 22.3%. | [2] |
| Toxicity | Rat | Not Specified | In vivo | Induced cellular proliferation in non-targeted tissues (liver, heart, and kidney). | [1] |
| General Safety | Mice and Rats | Not Specified | In vivo | Reported to be well-tolerated in preclinical studies. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in RIP-DTA Mouse Model
-
Animal Model: RIP-DTA (Rat Insulin Promoter-Diphtheria Toxin A) mice, a model for β-cell ablation.
-
Compound Administration: this compound is formulated for oral gavage (p.o.).
-
Dosing: Animals are typically dosed daily with GNF2133 at 3, 10, or 30 mg/kg for a specified period (e.g., 5 days for proliferation studies).
-
Efficacy Endpoints:
-
Glucose Disposal: Assessed via an oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT).
-
Insulin Secretion: Measured from plasma samples collected during glucose tolerance tests.
-
β-Cell Proliferation: Pancreatic tissue is collected, sectioned, and stained for insulin and a proliferation marker (e.g., Ki-67) to quantify the percentage of proliferating β-cells.
-
Protocol 2: General In Vivo Toxicity Assessment
-
Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used for initial toxicity screening.
-
Dosing: A dose-ranging study is performed, including doses at and above the expected efficacious range. Dosing is typically performed daily via oral gavage for a duration of at least 14 to 28 days.
-
Parameters to Monitor:
-
Clinical Observations: Daily monitoring for any changes in health, behavior, and appearance.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Monitored daily or several times per week.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for a complete blood count and serum chemistry panel.
-
Organ Weights: At necropsy, key organs (liver, kidneys, heart, spleen, brain, gonads) are weighed.
-
Histopathology: A comprehensive histological examination of all major organs and tissues is performed by a qualified pathologist.
-
Visualizations
Caption: Mechanism of GNF2133 leading to both efficacy and toxicity.
Caption: Workflow for in vivo toxicity assessment of GNF2133.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 5. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing GNF2133 hydrochloride dosage for efficacy
Welcome to the technical support center for GNF2133 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting potential issues when working with this potent and selective DYRK1A inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Efficacy in Animal Models | Improper Formulation: this compound may not be fully solubilized or may precipitate out of solution, leading to inaccurate dosing. | Vehicle Preparation: Follow a validated formulation protocol. For in vivo oral administration, a common vehicle is a mix of DMSO, PEG300, Tween-80, and saline. Visually inspect the final solution for clarity before administration.[1] Route of Administration: Oral gavage (p.o.) has been shown to be an effective route for GNF2133.[1][2] Ensure proper technique to minimize variability. |
| Variability in Animal Strain/Model: The response to GNF2133 can differ between animal models (e.g., RIP-DTA mice vs. other models of diabetes).[1][2][3] | Model Selection: Use a well-characterized model of β-cell dysfunction or diabetes. The RIP-DTA mouse model has been successfully used to demonstrate the efficacy of GNF2133.[1][2][3] Baseline Measurements: Ensure that baseline glucose and insulin levels are consistent across all experimental groups before starting treatment. | |
| Unexpected Off-Target Effects | High Dosage: While GNF2133 is a selective DYRK1A inhibitor, very high concentrations may lead to off-target effects. | Dose-Response Study: Perform a dose-response study to identify the optimal concentration that provides maximal efficacy with minimal toxicity. Published studies have used doses of 3, 10, and 30 mg/kg in mice.[1][2] |
| Kinase Selectivity: Although highly selective for DYRK1A over GSK3β, GNF2133 may interact with other kinases at higher concentrations.[1][2] | Selectivity Profiling: If unexpected phenotypes are observed, consider performing a kinase selectivity panel to identify potential off-target interactions. | |
| Difficulty Reproducing In Vitro Results | Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can affect the cellular response to GNF2133. | Standardized Protocols: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase when treated. |
| Compound Stability: Improper storage of this compound stock solutions can lead to degradation. | Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of pancreatic β-cells, leading to increased insulin secretion and improved glucose disposal.[2][3][4] The mechanism involves the regulation of the NFAT pathway and cell cycle progression.[5]
2. What is a recommended starting dose for in vivo studies?
In RIP-DTA mice, GNF2133 has been shown to be effective at doses of 3, 10, and 30 mg/kg administered orally once a day.[1][2] A dose of 30 mg/kg has demonstrated good oral absorption and bioavailability.[1][2] It is recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
3. What is the IC50 of GNF2133?
GNF2133 has an IC50 of 0.0062 µM (6.2 nM) for DYRK1A.[1][2][6] It is highly selective for DYRK1A over GSK3β (IC50 >50 µM).[1][2]
4. How should I prepare this compound for in vivo administration?
A suggested protocol for preparing a 1 mg/mL solution for oral administration is as follows:
-
Prepare a 10 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]
5. What are the expected outcomes of GNF2133 treatment in a relevant animal model?
In diabetic mouse models, treatment with GNF2133 is expected to:
-
Increase the proliferation of β-cells, as indicated by an increase in markers like Ki67.[1][2]
-
Increase insulin secretion in response to a glucose challenge.[2][3][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in RIP-DTA Mice
| Dosage (mg/kg, p.o.) | Effect on Glucose Disposal | Effect on Insulin Secretion | Reference |
| 3 | Significant Improvement | Increased | [2] |
| 10 | Significant Improvement | Increased | [2] |
| 30 | Significant Improvement | Increased | [2] |
Table 2: Pharmacokinetic Properties of GNF2133 in CD-1 Mice
| Parameter | Value |
| Dosage | 30 mg/kg, p.o. |
| Oral Bioavailability | 22.3% |
| Reference | [1][2] |
Experimental Protocols
Protocol for In Vivo Efficacy Study of this compound in a Diabetic Mouse Model
-
Animal Model: Utilize a relevant model of diabetes, such as the streptozotocin (STZ)-induced model or a genetic model like the RIP-DTA mouse.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and GNF2133 treatment groups (e.g., 3, 10, and 30 mg/kg).
-
Formulation Preparation: Prepare the GNF2133 formulation and vehicle control as described in the FAQ section.
-
Administration: Administer GNF2133 or vehicle via oral gavage once daily for the duration of the study (e.g., 5-35 days).[1][7]
-
Monitoring: Monitor body weight, food and water intake, and general health daily.
-
Glucose and Insulin Measurement:
-
Tissue Collection: At the end of the study, collect pancreas tissue for histological analysis.
-
Histological Analysis: Perform immunohistochemistry on pancreatic sections to assess β-cell mass and proliferation (e.g., staining for insulin and Ki67).[1]
Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for in vivo efficacy testing of GNF2133.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNF2133 | DYRK | TargetMol [targetmol.com]
- 7. A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GNF2133 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, long-term storage at -20°C is recommended for up to 3 years, while storage at 4°C is suitable for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The compound can be shipped at room temperature for short periods (less than 2 weeks).
Q2: How should I prepare stock solutions of this compound?
Q3: My this compound solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: The concentration of your solution may exceed the solubility limit in the chosen solvent or buffer system. Try preparing a more dilute solution.
-
Temperature Effects: Solubility can be temperature-dependent. Gentle warming or sonication may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
pH of the Medium: The solubility of compounds with ionizable groups, like this compound, can be highly dependent on the pH of the solution. Ensure the pH of your experimental buffer is compatible with the compound's stability and solubility.
-
Improper Storage: Repeated freeze-thaw cycles can lead to precipitation. It is recommended to aliquot stock solutions into single-use volumes to minimize this.
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of this compound is not available, it is a general best practice for all research compounds, especially those with complex aromatic structures, to be protected from light. Store solutions in amber vials or tubes wrapped in foil and minimize exposure to ambient light during experiments.
Q5: What is the known mechanism of action for GNF2133?
A5: GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of pancreatic β-cells, which is a potential therapeutic strategy for type 1 diabetes.[1][2][3][4][5][6]
Data Presentation
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress Safety Data Sheet.
Table 2: GNF2133 (Free Base) Solubility
| Solvent | Concentration | Remarks |
| DMSO | 4.5 mg/mL (10.36 mM) | Sonication is recommended. |
Data for the free base, GNF2133. Solubility of the hydrochloride salt may differ.
Experimental Protocols
Protocol 1: General Procedure for Stock Solution Preparation
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Assessing Solubility in Aqueous Buffers
-
Prepare a series of dilutions of your this compound stock solution in your experimental aqueous buffer (e.g., PBS, Tris-HCl) to achieve a range of final concentrations.
-
Visually inspect each solution for any signs of precipitation or cloudiness immediately after preparation and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
For a more quantitative assessment, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
The highest concentration that remains in solution without precipitation is the approximate solubility under those conditions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative GNF2133 - OAK Open Access Archive [oak.novartis.com]
- 6. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating non-specific proliferation with GNF2133 hydrochloride
Welcome to the technical support center for GNF2133 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on mitigating non-specific proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2][3][4] Its primary mechanism of action involves the inhibition of DYRK1A, which leads to the promotion of β-cell proliferation.[5][6][7] This makes it a compound of interest for research into type 1 diabetes.[1][2][3][4]
Q2: What are the known off-target effects of this compound?
A2: While GNF2133 is a selective DYRK1A inhibitor, administration in vivo has been observed to induce cellular proliferation in non-targeted tissues, including the liver, heart, and kidney.[8] This non-specific proliferation is a critical consideration in experimental design and data interpretation.
Q3: How can I be sure the observed cellular phenotype is due to DYRK1A inhibition?
A3: To confirm that the observed effects are on-target, a multi-faceted approach is recommended. This includes performing dose-response experiments to establish a therapeutic window, using a structurally unrelated DYRK1A inhibitor to see if it replicates the phenotype, and employing genetic methods such as siRNA or CRISPR/Cas9 to knock down DYRK1A and observe if the phenotype is mimicked.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally active and has been used in in vivo studies with mouse models.[1][2][3] It has shown good oral absorption and moderate plasma exposure.[1][2][9]
Troubleshooting Guide: Mitigating Non-Specific Proliferation
Non-specific proliferation in off-target tissues is a significant challenge when working with this compound. The following guide provides strategies to minimize and control for these effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpected proliferation in non-pancreatic cell lines or tissues (e.g., liver, heart, kidney). | Off-target effects of this compound. | 1. Optimize Concentration: Conduct a dose-response study to identify the minimal effective concentration that promotes β-cell proliferation while minimizing effects on other cell types. 2. Use Control Cell Lines: Include non-pancreatic cell lines (e.g., hepatocytes, cardiomyocytes, renal epithelial cells) in your in vitro experiments to assess off-target proliferation. 3. In Vivo Monitoring: For animal studies, perform histological analysis and Ki67 staining on non-pancreatic tissues to quantify off-target proliferation. |
| Difficulty distinguishing between on-target and off-target proliferation. | Lack of appropriate experimental controls. | 1. Alternative DYRK1A Inhibitor: Use a structurally different DYRK1A inhibitor in parallel experiments. If both compounds produce the same effect, it is more likely to be an on-target effect. 2. Genetic Knockdown: Utilize siRNA or shRNA to specifically reduce DYRK1A expression in your cell model. Compare the phenotype to that observed with this compound treatment. |
| High variability in experimental results. | Inconsistent compound preparation or cell culture conditions. | 1. Standardize Protocols: Ensure consistent preparation of this compound solutions and standardized cell seeding densities and culture conditions. 2. Solubility: Confirm the complete dissolution of this compound in your chosen solvent to ensure accurate dosing. |
Data Presentation
This compound In Vitro Activity
| Target | IC₅₀ (nM) |
| DYRK1A | 6.2 |
| GSK3β | >50,000 |
| IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity.[1][2][3][4] |
This compound In Vivo Parameters
| Parameter | Value | Species | Dosage |
| Oral Bioavailability | 22.3% | CD-1 Mice | 30 mg/kg |
| Data from in vivo pharmacokinetic studies.[1][2][9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target and Off-Target Proliferation
This protocol outlines a method to compare the proliferative effects of this compound on target pancreatic β-cells and off-target cell lines.
Materials:
-
This compound
-
Pancreatic β-cell line (e.g., INS-1E)
-
Off-target cell lines (e.g., HepG2 - liver, AC16 - heart, HK-2 - kidney)
-
Complete cell culture media
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic β-cells and off-target cells in separate 96-well plates at an appropriate density. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium in each well with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 48-72 hours).
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ for proliferation in each cell line.
Protocol 2: Western Blot Analysis of DYRK1A Target Engagement
This protocol is to confirm that this compound is engaging its target, DYRK1A, in cells.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibody against phosphorylated DYRK1A substrate (e.g., phospho-NFAT)
-
Primary antibody against total DYRK1A
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total DYRK1A and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of target engagement.
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Troubleshooting workflow for non-specific proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
GNF2133 hydrochloride dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting dose-response curve analysis of GNF2133 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF2133?
A1: GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of both rodent and human pancreatic β-cells and enhances insulin secretion.[1][2]
Q2: What is the IC50 of GNF2133 for DYRK1A?
A2: The half-maximal inhibitory concentration (IC50) of GNF2133 for DYRK1A is 6.2 nM.[3]
Q3: What are the recommended in vivo dosages for GNF2133?
A3: In mouse models, GNF2133 has been shown to be effective at oral doses of 3, 10, and 30 mg/kg.[4]
Q4: Is GNF2133 selective for DYRK1A?
A4: GNF2133 is highly selective for DYRK1A. For instance, its IC50 for GSK3β is greater than 50 µM.[5]
Q5: What are the known off-target effects or cytotoxicity of GNF2133?
A5: While GNF2133 is considered more tolerable than other DYRK1A inhibitors, it has been observed to induce cellular proliferation in non-target tissues such as the liver, heart, and kidney in rat models.[6] Researchers should be mindful of potential off-target effects, especially at higher concentrations.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Flat dose-response curve (no observable effect) | 1. Compound inactivity: Improper storage or degradation of this compound. 2. Solubility issues: this compound not fully dissolved in the experimental medium. 3. Suboptimal assay conditions: Incorrect cell density, incubation time, or reagent concentrations. | 1. Ensure the compound has been stored correctly (-20°C for powder, -80°C for solvent stocks). Prepare fresh stock solutions. 2. Refer to the solubility protocols below. Ensure complete dissolution before adding to the assay. Sonication may be required.[7] 3. Optimize assay parameters. Perform a literature search for established protocols for your specific cell type and assay. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure thorough mixing of cell suspension before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell proliferation at high concentrations | 1. Off-target effects: At high concentrations, GNF2133 may interact with other kinases that promote cell proliferation. 2. Cellular context: The role of DYRK1A can be context-dependent, and its inhibition may lead to proliferation in certain cell lines. | 1. Perform experiments with a structurally unrelated DYRK1A inhibitor to confirm that the observed effect is on-target. 2. Review the literature for the role of DYRK1A in your specific cell model. |
| Compound precipitation in culture medium | 1. Poor solubility: The concentration of GNF2133 exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components of the cell culture medium may reduce the solubility of the compound. | 1. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution into the final medium. Ensure the final solvent concentration is not toxic to the cells (typically ≤0.5%). 2. Test the solubility of GNF2133 in the base medium without serum or other supplements first. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 (DYRK1A) | 6.2 nM | Biochemical Assay | [3] |
| IC50 (GSK3β) | >50 µM | Biochemical Assay | [5] |
| In Vivo Oral Dosage | 3, 10, 30 mg/kg | Mouse models | [4] |
Experimental Protocols
This compound Solubility Protocol
Objective: To prepare a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -80°C for long-term storage.
β-Cell Proliferation Assay (EdU Incorporation)
Objective: To determine the dose-dependent effect of GNF2133 on β-cell proliferation.
Materials:
-
Human or rodent pancreatic islets
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
This compound stock solution
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Fixation and permeabilization buffers
-
Click-iT® EdU reaction cocktail
-
Primary antibodies: anti-insulin
-
Secondary antibodies: fluorescently labeled
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Isolate and culture pancreatic islets according to standard protocols.
-
Dissociate islets into single cells if required by the experimental design.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add the medium containing different concentrations of GNF2133. Include a vehicle control (e.g., DMSO).
-
Add EdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate the cells for the desired period (e.g., 72-96 hours).
-
Fix and permeabilize the cells according to the manufacturer's protocol for the EdU assay kit.
-
Perform the Click-iT® reaction to label the incorporated EdU.
-
Block the cells and incubate with the anti-insulin primary antibody.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EdU-positive β-cells (insulin-positive cells) for each GNF2133 concentration.
-
Plot the percentage of proliferating β-cells against the log of the GNF2133 concentration to generate a dose-response curve and determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of GNF2133 on the functional insulin secretion of pancreatic islets.
Materials:
-
Pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Culture pancreatic islets for 24-48 hours.
-
Prepare KRB buffers with low and high glucose concentrations.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Divide the islets into different treatment groups (vehicle control and various concentrations of GNF2133).
-
Incubate the islets in low glucose KRB buffer with the respective treatments for a defined period (e.g., 1 hour).
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with high glucose KRB buffer containing the same treatments.
-
Incubate for another defined period (e.g., 1 hour).
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or total protein content.
-
Analyze the dose-dependent effect of GNF2133 on both basal and glucose-stimulated insulin secretion.
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for GNF2133 dose-response curve analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Strategies Targeting Pancreatic Islet β-Cell Proliferation, Regeneration, and Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GNF2133 Hydrochloride Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oral bioavailability of GNF2133 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Preclinical studies in CD-1 mice have reported an oral bioavailability of approximately 22.3% for GNF2133 when administered at a dose of 30 mg/kg.[1] This suggests moderate oral absorption.
Q2: What are the potential reasons for the moderate oral bioavailability of this compound?
A2: While specific data for GNF2133 is limited, kinase inhibitors as a class can exhibit moderate to low oral bioavailability due to several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can limit their dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[2][3]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.
Q3: How can I formulate this compound for oral administration in preclinical studies?
A3: A previously reported formulation for in vivo oral administration in mice is a suspension in 0.5% methylcellulose and Tween-80 in water.[1] For troubleshooting, various formulation strategies can be explored to enhance solubility and absorption. These include the use of amorphous solid dispersions, lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems), and particle size reduction techniques like nano-milling.[4][5]
Q4: Are there any known off-target effects of GNF2133 that could influence its pharmacokinetics?
A4: GNF2133 is a selective DYRK1A inhibitor.[6][7] Some sources describe it as a dual DYRK1/CLK inhibitor. While the primary focus is on its intended target, it is crucial to consider potential interactions with drug-metabolizing enzymes and transporters, which can influence its pharmacokinetic profile.
Troubleshooting Guide
This guide provides a structured approach to investigating and addressing issues with the oral bioavailability of this compound.
Problem 1: Lower than expected plasma exposure after oral administration.
Possible Causes and Troubleshooting Steps:
-
Poor Solubility and Dissolution:
-
Action: Characterize the aqueous solubility of your this compound batch.
-
Experiment: Perform solubility testing in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Solution: If solubility is low, consider formulation optimization. Explore the use of solubilizing excipients, amorphous solid dispersions, or lipid-based formulations.
-
-
High First-Pass Metabolism:
-
Action: Evaluate the metabolic stability of GNF2133.
-
Experiment: Conduct an in vitro metabolism study using liver microsomes (from the relevant species, e.g., mouse, rat, human) to determine the intrinsic clearance.
-
Solution: If metabolic clearance is high, consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact on bioavailability. For clinical development, medicinal chemistry efforts may be needed to block metabolic soft spots.
-
-
P-glycoprotein (P-gp) Efflux:
-
Action: Determine if GNF2133 is a substrate for P-gp.
-
Experiment: Perform a bidirectional permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.
-
Solution: If P-gp efflux is confirmed, co-administration with a P-gp inhibitor (e.g., verapamil, in preclinical models) can help elucidate its contribution to low bioavailability.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of GNF2133 in CD-1 Mice
| Parameter | Value | Species | Dose (Route) | Formulation | Source |
| Oral Bioavailability (%) | 22.3 | CD-1 Mouse | 30 mg/kg (p.o.) | 0.5% Methylcellulose + Tween-80 | [1] |
| Cmax (nM) | 1675 | CD-1 Mouse | 30 mg/kg (p.o.) | Not Specified | [1] |
| AUC (h·nM) | 10974 | CD-1 Mouse | 30 mg/kg (p.o.) | Not Specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose + Tween-80 for oral; saline with a solubilizing agent like DMSO and PEG for IV)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least 3 days.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (p.o.): Administer this compound suspension/solution via oral gavage at the desired dose (e.g., 30 mg/kg). Record the exact time of administration.
-
Intravenous Group (i.v.): Administer this compound solution via tail vein injection at a lower dose (e.g., 1-5 mg/kg). Record the exact time of administration.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of GNF2133 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium and reagents
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for bioanalysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment:
-
Apical to Basolateral (A-to-B): Add this compound solution to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B-to-A): Add this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Analysis: Determine the concentration of GNF2133 in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests the involvement of active efflux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DYRK1A/NFAT signaling pathway in β-cell proliferation.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
troubleshooting inconsistent results with GNF2133 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF2133 hydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Its primary mechanism of action is the inhibition of DYRK1A kinase activity, which plays a crucial role in regulating cell proliferation and other cellular processes. In the context of diabetes research, inhibiting DYRK1A has been shown to promote the proliferation of pancreatic β-cells.[2][3]
Q2: What are the reported IC50 values for GNF2133?
GNF2133 is highly selective for DYRK1A. The reported half-maximal inhibitory concentration (IC50) for DYRK1A is 6.2 nM (or 0.0062 µM).[1][4] It shows significantly less activity against other kinases, such as GSK3β (IC50 > 50 µM).[1][4]
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions are typically prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q4: I am observing unexpected or inconsistent cellular phenotypes with GNF2133 treatment. What could be the cause?
Inconsistent results can stem from several factors:
-
Cellular Context: The function of DYRK1A can be highly dependent on the cell type, its developmental stage, and the activity of other signaling pathways. Therefore, the effects of GNF2133 can vary between different experimental models.
-
Off-Target Effects: While GNF2133 is reported to be selective, like many kinase inhibitors, it may have off-target activities, particularly at higher concentrations. Administration of GNF2133 in vivo has been noted to induce cellular proliferation in non-targeted tissues such as the liver, heart, and kidney.[2]
-
Experimental Variability: Minor differences in experimental conditions, such as cell density, passage number, serum concentration, incubation times, and the concentration of the inhibitor, can lead to variable outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Difficulty in Solubilizing this compound
Potential Cause: this compound, like many kinase inhibitors, may have limited aqueous solubility.
Solutions:
-
Proper Solvent Selection: For stock solutions, use a high-quality, anhydrous DMSO.
-
Recommended Formulations for In Vivo Studies: For oral administration in mice, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution. Another option is 10% DMSO and 90% corn oil.
-
Sonication and Gentle Warming: If you observe precipitation, gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.
-
Fresh Preparation: Prepare working solutions fresh from a DMSO stock for each experiment to avoid precipitation issues that can occur with aqueous solutions over time.
Problem 2: No or Weaker-Than-Expected Biological Effect
Potential Causes:
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration of GNF2133 used may not be optimal for your specific cell line or assay.
-
Insufficient Treatment Duration: The incubation time may be too short to observe a significant effect.
-
Cell Line Resistance: The chosen cell line may not be sensitive to DYRK1A inhibition.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh dilutions from a new stock solution.
-
If possible, confirm the identity and purity of your this compound stock via analytical methods.
-
-
Optimize Experimental Conditions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of GNF2133 for your specific cell type.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration.
-
-
Validate Cell Line Sensitivity:
-
Confirm that your cell line expresses DYRK1A at the protein level using Western blotting.
-
As a positive control, use a cell line known to be responsive to DYRK1A inhibition.
-
Consider using a genetic approach, such as siRNA-mediated knockdown of DYRK1A, to mimic the effect of the inhibitor and validate the on-target phenotype.
-
Problem 3: High Variability Between Replicate Experiments
Potential Causes:
-
Inaccurate Pipetting: Inconsistent volumes of the inhibitor or cells can lead to variability.
-
Fluctuations in Experimental Conditions: Variations in incubation times, temperature, or CO2 levels can affect cellular responses.
-
Cellular Health and Confluency: Differences in cell confluency and overall health can impact experimental outcomes.
Solutions:
-
Standardize Protocols: Ensure all experimental steps are performed consistently. Use calibrated pipettes and standardize incubation times and conditions.
-
Monitor Cell Culture: Maintain consistent cell culture practices. Seed cells at the same density for each experiment and ensure they are in a healthy, logarithmic growth phase.
-
Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor for consistency and potential issues. A known DYRK1A inhibitor can serve as a positive control.
Problem 4: Suspected Off-Target Effects
Potential Cause: At higher concentrations, GNF2133 may inhibit other kinases or cellular targets, leading to unexpected phenotypes.
Solutions:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of GNF2133 that produces the desired on-target effect through careful dose-response studies.
-
Employ a Structurally Different DYRK1A Inhibitor: Use another DYRK1A inhibitor with a different chemical scaffold as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to specifically knock down or knock out DYRK1A. If the resulting phenotype matches that of GNF2133 treatment, it provides strong evidence for an on-target effect.
-
Kinome Profiling: If resources permit, perform a kinome-wide selectivity screen to identify potential off-target kinases of GNF2133 at the concentrations used in your experiments.
Quantitative Data Summary
Table 1: In Vitro Potency of GNF2133
| Target | IC50 |
| DYRK1A | 6.2 nM |
| GSK3β | >50 µM |
Table 2: In Vivo Pharmacokinetic Parameters of GNF2133 in CD-1 Mice (30 mg/kg, p.o.)
| Parameter | Value |
| Oral Bioavailability | 22.3% |
Experimental Protocols
Protocol 1: Western Blotting to Assess DYRK1A Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total substrate and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: DYRK1A Signaling Pathway in β-Cell Proliferation.
Caption: Troubleshooting Workflow for GNF2133 Experiments.
References
GNF2133 hydrochloride long-term treatment side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GNF2133 hydrochloride. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)[1][2][3][4]. By inhibiting DYRK1A, GNF2133 promotes the proliferation of pancreatic β-cells, which are responsible for insulin production. This mechanism of action is being investigated as a potential therapeutic intervention for type 1 diabetes[4][5][6].
Q2: What are the known long-term side effects of this compound treatment?
A2: Currently, there is no publicly available data from long-term clinical trials in humans. Preclinical studies in animal models have provided initial safety information. While some studies suggest GNF2133 is generally well-tolerated in mice and rats[7], other findings indicate potential off-target effects with in vivo administration. Specifically, GNF2133 has been observed to induce cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney in rat models[7]. Researchers should be aware of these potential hypertrophic effects in non-target organs during their long-term in vivo experiments.
Q3: Are there any known toxicities associated with this compound?
A3: Beyond the potential for cellular proliferation in non-target tissues, specific toxicity data from long-term studies is limited. As a kinase inhibitor, there is a theoretical potential for side effects commonly associated with this class of drugs, such as those affecting the gastrointestinal, cardiovascular, or endocrine systems[8][9][10][11]. However, specific adverse events related to this compound have not been detailed in the available literature. Careful monitoring of animal health during long-term studies is crucial.
Q4: What is the recommended in vivo dosing for this compound in rodent models?
A4: Published preclinical studies have used oral (p.o.) administration of GNF2133 in mice and rats. In RIP-DTA mice, doses of 3, 10, and 30 mg/kg have been shown to improve glucose disposal and increase insulin secretion[1][3]. A dose of 30 mg/kg (p.o.) once daily for five days has been used to demonstrate β-cell proliferation in vivo[1][2]. Researchers should optimize the dose and duration for their specific animal model and experimental goals.
Troubleshooting Guides
Issue 1: Inconsistent or lack of β-cell proliferation in vitro.
-
Possible Cause: Suboptimal concentration of GNF2133.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration for your specific cell line (e.g., rat, human primary β-cells).
-
-
Possible Cause: Poor compound stability in culture media.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and minimize the time the compound is in the culture media before application to cells. Refer to the manufacturer's instructions for storage and handling.
-
-
Possible Cause: Cell culture conditions are not optimal for proliferation.
-
Troubleshooting Step: Ensure appropriate media, supplements, and culture density are used to support β-cell health and proliferation.
-
Issue 2: Unexpected adverse effects or mortality in long-term animal studies.
-
Possible Cause: Off-target tissue hypertrophy.
-
Troubleshooting Step: At the end of the study, perform thorough histological analysis of non-target organs such as the liver, heart, and kidneys to assess for cellular proliferation or other abnormalities[7].
-
-
Possible Cause: Vehicle-related toxicity.
-
Troubleshooting Step: Always include a vehicle-treated control group to distinguish between compound-specific effects and effects of the delivery vehicle.
-
-
Possible Cause: Dose is too high for long-term administration.
-
Troubleshooting Step: Conduct a dose-ranging toxicity study to establish a maximum tolerated dose (MTD) for the duration of your planned experiment.
-
Data Presentation
Table 1: Summary of Preclinical Observations for this compound
| Parameter | Species | Dosage | Duration | Key Findings | Citation |
| Efficacy | RIP-DTA Mice | 3, 10, 30 mg/kg (p.o.) | Not specified | Significantly improved glucose disposal capacity and increased insulin secretion. | [1][3] |
| β-cell Proliferation | Rats | 30 mg/kg (p.o.) | 5 days | Demonstrated in vivo β-cell proliferation. | [1][2] |
| Off-Target Effects | Rats | Not specified | Not specified | Induced cellular proliferation in non-targeted tissues (liver, heart, and kidney). | [7] |
| General Tolerance | Mice and Rats | Not specified | Not specified | Reported to be well-tolerated in preclinical studies. | [7] |
Experimental Protocols
Protocol: In Vivo Assessment of GNF2133 on Glucose Homeostasis in RIP-DTA Mice
This protocol is a generalized representation based on published studies[4][6].
-
Animal Model: Male RIP-DTA (rat insulin promoter-diphtheria toxin A) mice, a model for β-cell ablation.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign mice to vehicle control and GNF2133 treatment groups (e.g., 3, 10, and 30 mg/kg).
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer daily via oral gavage (p.o.) for the specified duration.
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 16 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer a glucose bolus (e.g., 2 g/kg) intraperitoneally (i.p.).
-
Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection.
-
-
Insulin Secretion Assay:
-
At the end of the treatment period, perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.
-
Collect blood samples at baseline and after stimulation to measure plasma insulin levels using an ELISA kit.
-
-
Data Analysis: Analyze GTT data by calculating the area under the curve (AUC). Compare insulin levels between groups using appropriate statistical tests.
Visualizations
Caption: GNF2133 inhibits DYRK1A, leading to increased active NFAT and promoting β-cell proliferation.
Caption: Workflow for preclinical in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF2133 | DYRK | TargetMol [targetmol.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Endocrine side effects of broad-acting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GNF2133 Hydrochloride and Other DYRK1A Inhibitors
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and metabolic conditions such as type 1 diabetes.[1][2][3] DYRK1A is a protein kinase that plays a crucial role in cell proliferation, differentiation, and survival.[4] The development of potent and selective inhibitors is a key focus for researchers aiming to modulate its activity. This guide provides a detailed comparison of GNF2133 hydrochloride, a novel and selective DYRK1A inhibitor, with other prominent inhibitors, supported by experimental data and protocols.
Comparative Analysis of DYRK1A Inhibitors
This compound stands out due to its high potency and selectivity for DYRK1A, particularly when compared to other kinases like GSK3β.[5][6] While many first-generation and natural inhibitors like Harmine show significant off-target effects, newer synthetic compounds have been developed to improve specificity and reduce potential side effects.[1][7]
Quantitative Data Summary
The following table summarizes the inhibitory potency and cellular effects of GNF2133 and other key DYRK1A inhibitors.
| Inhibitor | Class | DYRK1A IC50 | Selectivity Notes | Key Application/Finding |
| GNF2133 | 6-Azaindole | 6.2 nM[5][8][9] | Highly selective vs. GSK3β (>50 µM)[5][6]. Some sources classify it as a dual DYRK1/CLK inhibitor[10][11]. | Potent inducer of rodent and human β-cell proliferation; improves glucose disposal in vivo[5][9][12]. |
| Harmine | β-carboline alkaloid | 33 nM[13] | Non-selective; potent inhibitor of Monoamine Oxidase A (MAO-A), leading to CNS side effects. Inhibits other kinases[1][7][13]. | Widely used in preclinical research; induces β-cell proliferation[3][7]. |
| Leucettine L41 | Leucettine analog | Potent | Dual inhibitor of DYRK and CLK family kinases[7]. May also interact with GSK3β and CK2[13]. | Neuroprotective effects in Alzheimer's models; prevents Aβ-induced deficits[7]. |
| GNF4877 | Not specified | Potent | Not specified | Reported to be 10-fold more potent than Harmine at inducing human β-cell proliferation[7]. |
| 5-Iodotubericidin (5-IT) | Not specified | Potent | Not specified | Induces proliferation of rodent and porcine beta cells[7]. |
| Compound 2-2c | Harmine analog | Potent | Improved kinase selectivity over Harmine; reduced CNS off-target activity and low brain penetration[14]. | Superior to Harmine in enhancing β-cell proliferation in vivo at lower doses[14]. |
Signaling Pathways Involving DYRK1A
DYRK1A phosphorylates a multitude of downstream substrates, influencing several key cellular pathways. Its inhibition can reverse pathological effects or promote desired cellular responses, such as β-cell regeneration.
DYRK1A's Role in β-Cell Proliferation
Inhibition of DYRK1A promotes pancreatic β-cell proliferation, a potential therapeutic strategy for type 1 diabetes.[3] This is primarily achieved by preventing the DYRK1A-mediated phosphorylation and subsequent degradation of Cyclin D1, a key regulator of cell cycle progression.[15] Furthermore, DYRK1A inhibition allows for the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, which in turn activate genes promoting proliferation.[3][13]
Caption: DYRK1A inhibition promotes β-cell proliferation via NFAT and Cyclin D1.
DYRK1A in Apoptosis Signaling
DYRK1A can also play a pro-apoptotic role by positively regulating the ASK1-JNK signaling pathway under cellular stress conditions.[16] DYRK1A can directly interact with and phosphorylate Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the activation of JNK and subsequent apoptosis.
Caption: DYRK1A's role as a positive regulator in the ASK1-JNK apoptosis pathway.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparing the efficacy of different inhibitors. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of DYRK1A by 50%.
-
Objective: To determine the IC50 value of GNF2133 and other inhibitors against DYRK1A.
-
Materials:
-
Recombinant human DYRK1A enzyme.
-
Kinase substrate (e.g., a synthetic peptide like DYRKtide).
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP).
-
Test compounds (GNF2133, etc.) dissolved in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose paper or filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO, then dilute into the kinase reaction buffer.
-
In a microplate, add the DYRK1A enzyme, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper/filter.
-
Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate remaining on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Pancreatic β-Cell Proliferation Assay
This cell-based assay measures the ability of a compound to induce β-cell replication.
-
Objective: To evaluate the pro-proliferative effect of DYRK1A inhibitors on primary human or rat β-cells.
-
Materials:
-
Isolated pancreatic islets (human or rat).
-
Culture medium (e.g., RPMI-1640) supplemented with serum and glucose.
-
Test compounds (GNF2133, etc.).
-
Proliferation marker, such as 5-ethynyl-2'-deoxyuridine (EdU) or Ki67 antibody.
-
Insulin antibody for identifying β-cells.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
-
-
Procedure:
-
Disperse isolated islets into single cells or small clusters and plate them on coated culture plates.
-
Culture the cells for 24-48 hours to allow for recovery.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 72 hours.
-
For the final 24 hours of treatment, add EdU to the culture medium. EdU is incorporated into the DNA of replicating cells.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Perform a click chemistry reaction to fluorescently label the incorporated EdU.
-
Perform immunofluorescence staining for insulin (to identify β-cells) and Ki67 (another proliferation marker, if needed). Counterstain nuclei with DAPI.
-
Acquire images using a high-content imager.
-
Quantify the percentage of proliferating β-cells (EdU-positive and Insulin-positive cells) relative to the total number of β-cells (Insulin-positive cells).
-
Experimental and Drug Discovery Workflow
The process of identifying and validating a novel kinase inhibitor like GNF2133 involves a multi-stage workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the discovery of a selective kinase inhibitor.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. GNF2133 | DYRK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 13. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 Hydrochloride: A Comparative Guide to On-Target Effects in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
GNF2133 hydrochloride is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This guide provides a comprehensive comparison of this compound with other DYRK1A inhibitors, focusing on on-target effects relevant to the study and potential treatment of diabetes. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Mechanism of Action: Targeting DYRK1A for Beta-Cell Regeneration
DYRK1A is a protein kinase that acts as a negative regulator of β-cell proliferation. By inhibiting DYRK1A, compounds like this compound can promote the division of pancreatic β-cells, the primary cells responsible for insulin production. This mechanism holds significant promise for therapeutic strategies aimed at restoring β-cell mass in both type 1 and type 2 diabetes. The signaling pathway involves the dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors, which in turn activate genes promoting cell cycle progression.
Caption: this compound inhibits DYRK1A, promoting β-cell proliferation.
Comparative Analysis of DYRK1A Inhibitors
The efficacy and safety of a kinase inhibitor are determined by its potency against the intended target and its selectivity over other kinases. The following table summarizes the inhibitory activity of this compound and other known DYRK1A inhibitors.
| Compound | DYRK1A IC50 (nM) | GSK3β IC50 (µM) | Other Kinases Inhibited (IC50) | Reference(s) |
| This compound | 6.2 | >50 | Highly selective | [1][2] |
| Harmine | 33 - 107 | - | DYRK1B, DYRK2, MAO, CDKs, MAPKs | [3][4][5] |
| Harmine Analog (2-2c) | ~50-250 | - | Improved selectivity over harmine | [6] |
| 5-Iodotubercidin (5-IT) | Potent inhibitor | - | CLK family kinases | [7] |
| EHT1610 | High nM range | - | - | [3] |
| Epigallocatechin gallate (EGCG) | 215 - 330 | - | - | [3][5] |
This compound demonstrates superior potency and selectivity for DYRK1A compared to many alternatives. For instance, harmine, a natural alkaloid, inhibits other kinases and monoamine oxidase (MAO), which can lead to off-target effects.[3][4] While harmine analogs have been developed to improve selectivity, this compound remains a benchmark for potent and specific DYRK1A inhibition.[6]
On-Target Efficacy: In Vitro and In Vivo Evidence
Experimental data from both cell-based assays and animal models validate the on-target effects of this compound.
In Vitro β-Cell Proliferation
This compound has been shown to induce proliferation in both rodent and human primary β-cells.[8] This effect is a direct consequence of DYRK1A inhibition.
In Vivo Studies in Diabetic Mouse Models
In the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of diabetes, oral administration of this compound resulted in significant, dose-dependent improvements in glucose disposal and increased insulin secretion.[2][8]
| Animal Model | Compound | Dose (mg/kg, p.o.) | Key Findings | Reference(s) |
| RIP-DTA Mice | This compound | 3, 10, 30 | Dose-dependent improvement in glucose disposal and increased insulin secretion. | [2][8] |
| CD-1 Mice | This compound | 30 | Good oral absorption and moderate plasma exposure. | [2] |
While GNF2133 has shown efficacy, one study noted that its administration in rats led to cellular proliferation in non-targeted tissues like the liver, heart, and kidney, highlighting the need for targeted delivery strategies.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to validate the on-target effects of this compound.
DYRK1A Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit DYRK1A activity.
Caption: Workflow for a typical DYRK1A ELISA-based kinase inhibition assay.
Protocol:
-
Substrate Coating: Coat a 96-well microplate with a DYRK1A substrate (e.g., a specific peptide) and incubate overnight.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells.
-
Enzyme Addition: Add recombinant DYRK1A enzyme to all wells except the negative control.
-
Reaction Initiation: Add ATP to start the kinase reaction and incubate for 30-60 minutes at 30°C.
-
Detection: Wash the plate and add a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate and stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[1][5]
β-Cell Proliferation Assay (Immunofluorescence)
This assay measures the increase in β-cell numbers following treatment with a test compound.
Protocol:
-
Cell Culture: Culture dissociated primary islets or an insulinoma cell line (e.g., INS-1E) on glass coverslips.
-
Treatment: Treat the cells with varying concentrations of this compound or other compounds for 24-72 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Staining:
-
Incubate with a primary antibody against a proliferation marker (e.g., Ki67).
-
Incubate with a fluorescently labeled secondary antibody.
-
Co-stain with an insulin antibody to identify β-cells and DAPI for nuclear staining.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of Ki67-positive and insulin-positive cells.[10][11]
In Vivo Efficacy in RIP-DTA Mouse Model
This model allows for the assessment of a compound's ability to promote β-cell regeneration and improve glycemic control in a diabetic setting.
Protocol:
-
Animal Model: Use RIP-DTA mice, which have a genetic ablation of a portion of their β-cells.
-
Compound Administration: Administer this compound or vehicle control orally (p.o.) once daily for a specified period.
-
Glucose Tolerance Test: Perform an intraperitoneal glucose tolerance test (IPGTT) to assess glucose disposal.
-
Insulin Secretion Measurement: Measure plasma insulin levels in response to a glucose challenge.
-
Histological Analysis: At the end of the study, collect pancreatic tissue for immunohistochemical analysis of β-cell mass and proliferation markers (e.g., Ki67).[8][12]
Conclusion
This compound stands out as a highly potent and selective DYRK1A inhibitor with demonstrated efficacy in promoting β-cell proliferation and improving glucose homeostasis in preclinical models of diabetes. Its favorable profile compared to less selective inhibitors like harmine makes it a valuable tool for researchers investigating β-cell regeneration. However, potential off-target effects in other tissues warrant further investigation and the development of targeted delivery systems. The experimental protocols provided in this guide offer a framework for the continued validation and exploration of this compound and other DYRK1A inhibitors in the quest for novel diabetes therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of DYRK1A and GSK3B induces human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
GNF2133 Hydrochloride: A Comparative Analysis of its Efficacy in Rodent and Human Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
GNF2133 hydrochloride, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising small molecule for stimulating pancreatic beta-cell proliferation, a key therapeutic goal for diabetes.[1][2][3] This guide provides a comparative overview of the efficacy of GNF2133 in rodent and human beta-cells, supported by available experimental data.
In Vitro Efficacy: Beta-Cell Proliferation
Data Summary: In Vitro Beta-Cell Proliferation
| Species | Cell Type | Assay | GNF2133 Concentration | Observed Effect | Reference |
| Human | Primary Beta-Cells | Ki67 Staining | Not Specified | Increased proliferation | [1][2][3] |
| Rodent (Rat) | Primary Beta-Cells | Ki67 Staining | Not Specified | Increased proliferation | [1][2][3] |
Note: Specific quantitative data on the percentage of proliferating beta-cells at various GNF2133 concentrations is not available in the reviewed literature. The effect is consistently described as significant.
In Vivo Efficacy: Rodent Models
In vivo studies in diabetic rodent models, specifically the rat insulin promoter-diphtheria toxin A (RIP-DTA) mouse model, have demonstrated the therapeutic potential of GNF2133. Administration of GNF2133 resulted in a significant dose-dependent improvement in glucose disposal and an increase in insulin secretion.[1][2][3][4]
Data Summary: In Vivo Efficacy in RIP-DTA Mice
| Parameter | GNF2133 Dose (mg/kg) | Observation | Reference |
| Glucose Disposal | 3, 10, 30 | Significant dose-dependent improvement | [4] |
| Insulin Secretion | 3, 10, 30 | Significant dose-dependent increase | [4] |
Note: Specific blood glucose and plasma insulin values were not detailed in the available literature.
Mechanism of Action: The DYRK1A-DREAM Pathway
GNF2133 exerts its pro-proliferative effects by inhibiting DYRK1A, a kinase that plays a crucial role in maintaining beta-cell quiescence. DYRK1A phosphorylates components of the DREAM (DP, Rb-like, E2F, and MuvB) complex, which in its active state, represses the expression of genes required for cell cycle progression. By inhibiting DYRK1A, GNF2133 prevents the formation of the repressive DREAM complex, leading to the expression of pro-proliferative genes and cell cycle entry.
Caption: GNF2133 inhibits DYRK1A, preventing DREAM complex-mediated cell cycle arrest.
Experimental Protocols
In Vitro Beta-Cell Proliferation Assay
This protocol outlines a general procedure for assessing the effect of GNF2133 on beta-cell proliferation using Ki67 immunostaining.
Caption: Workflow for assessing GNF2133-induced beta-cell proliferation.
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from human or rodent donors using collagenase digestion.
-
Culture isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.
2. GNF2133 Treatment:
-
Plate islets in multi-well plates.
-
Treat islets with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. Immunostaining:
-
Fix the islets with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against Ki67 (a proliferation marker) and insulin (to identify beta-cells).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
4. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of Ki67-positive and insulin-positive cells to determine the percentage of proliferating beta-cells.
In Vivo Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge
This protocol describes a method to assess beta-cell function in vivo in a rodent model.
1. Animal Model:
-
Utilize a diabetic rodent model such as the RIP-DTA mouse.
2. GNF2133 Administration:
-
Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) daily for a defined period.
3. GPAIS Procedure:
-
Fast the animals overnight.
-
Administer a bolus of glucose intraperitoneally.
-
After a short interval (e.g., 30 minutes), administer a bolus of L-arginine intraperitoneally.
-
Collect blood samples at baseline and at various time points after glucose and arginine administration.
4. Analysis:
-
Measure plasma glucose and insulin concentrations at each time point.
-
Calculate the area under the curve (AUC) for glucose and insulin to assess glucose disposal and insulin secretion, respectively.
Conclusion
This compound is a promising agent for inducing beta-cell proliferation in both rodent and human contexts. In vivo studies in rodent models have demonstrated its potential to improve glycemic control. While direct comparative quantitative data between species is limited, the consistent proliferative effect observed across different models underscores its therapeutic potential. Further research, including detailed dose-response studies in human islets and eventually clinical trials, will be crucial to fully elucidate its efficacy and safety profile for the treatment of diabetes.
References
GNF2133 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in various cellular processes, including cell proliferation and neurodevelopment.[1][2] This guide provides a comparative analysis of GNF2133's cross-reactivity with other kinases, offering valuable insights for researchers utilizing this compound in their studies. The information presented is supported by experimental data to facilitate an objective evaluation against alternative DYRK1A inhibitors.
Kinase Selectivity Profile
GNF2133 exhibits high potency against its primary target, DYRK1A, with a reported IC50 of 6.2 nM.[3] Its selectivity has been assessed against a panel of other kinases, demonstrating a favorable profile with significantly lower activity against many other kinases. For instance, the IC50 for GSK3β is greater than 50 µM, indicating a high degree of selectivity over this closely related kinase.[3]
To provide a comprehensive understanding of its cross-reactivity, the following table summarizes the inhibitory activity of GNF2133 and other commonly used DYRK1A inhibitors against a selection of kinases. This data, compiled from various kinase profiling studies, allows for a direct comparison of their selectivity profiles.
| Kinase Target | GNF2133 HCl IC50 (nM) | Harmine IC50 (nM) | SM07883 IC50 (nM) | Leucettine L41 IC50 (nM) |
| DYRK1A | 6.2 | ~70 [4] | 1.6 [5] | Potent Inhibitor |
| GSK3β | >50,000[3] | - | 10.8[5] | Potent Inhibitor |
| CLK1 | - | ~100% inhibition at 10µM[4] | - | Potent Inhibitor |
| DYRK1B | - | ~100% inhibition at 10µM[4] | 8[6] | Potent Inhibitor |
| DYRK2 | - | ~100% inhibition at 10µM[4] | 16[6] | Potent Inhibitor |
| CLK4 | - | - | 3[6] | - |
| MAO-A | - | Potent Inhibitor | - | - |
Comparative Analysis with Alternative Inhibitors
Harmine: A well-known β-carboline alkaloid, is a potent inhibitor of DYRK1A but also exhibits significant inhibition of monoamine oxidase A (MAO-A) and other kinases like CLK1, DYRK1B, and DYRK2.[4][7] This broader activity profile can complicate the interpretation of experimental results.
SM07883: This compound is a highly potent and selective DYRK1A inhibitor with an IC50 of 1.6 nM.[5] While it shows some activity against the closely related kinases DYRK1B and DYRK2, as well as GSK3β and CLK4, it is considered to have a relatively clean profile across a large panel of kinases.[6]
Leucettine L41: Derived from a marine sponge, Leucettine L41 is a potent inhibitor of both the DYRK and CLK families of kinases.[8] Its dual activity can be advantageous in certain research contexts but requires careful consideration when specific inhibition of DYRK1A is desired.
Signaling Pathways and Experimental Workflow
To visualize the context of GNF2133's action and the methodology for assessing its cross-reactivity, the following diagrams are provided.
Caption: Simplified DYRK1A signaling pathway.
Caption: KINOMEscan experimental workflow.
Experimental Protocols
KINOMEscan™ Kinase Profiling Assay (Representative Protocol)
This protocol is based on the principles of the KINOMEscan™ technology, a competition-based binding assay.
1. Reagents and Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A panel of DNA-tagged human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized affinity ligand.
-
Assay buffer (composition is proprietary to the service provider).
-
Wash buffer (composition is proprietary to the service provider).
-
Elution buffer (containing a high concentration of a non-biotinylated affinity ligand).
-
qPCR reagents.
-
Multi-well plates (e.g., 384-well).
2. Assay Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated affinity ligand to generate the affinity resin. The beads are then washed to remove any unbound ligand.
-
Competition Binding: The DNA-tagged kinases, the test compound at various concentrations, and the affinity resin are combined in the wells of a multi-well plate. A DMSO control (vehicle) is included for each kinase.
-
Incubation: The plate is incubated for a defined period (e.g., 1 hour) at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed extensively to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the affinity resin by adding an elution buffer containing a high concentration of a non-biotinylated affinity ligand.
-
Quantification: The amount of eluted kinase-associated DNA tag is quantified using a standard qPCR protocol.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are typically expressed as the percentage of the control. For dose-response experiments, the concentration of the test compound that results in 50% inhibition of kinase binding (Kd or IC50) is calculated.
Conclusion
This compound is a highly selective inhibitor of DYRK1A, demonstrating minimal cross-reactivity against a range of other kinases, particularly when compared to other tool compounds like harmine. Its favorable selectivity profile makes it a valuable tool for specifically investigating the biological functions of DYRK1A. Researchers should, however, always consider the full kinase profile of any inhibitor in the context of their specific experimental system to ensure accurate interpretation of results. The use of well-controlled experiments and orthogonal approaches is recommended to validate findings.
References
- 1. Identification of Pharmacophoric Fragments of DYRK1A Inhibitors Using Machine Learning Classification Models [mdpi.com]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF2133 Hydrochloride vs. GNF4877: A Comparative Guide to Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
The search for therapeutic agents capable of stimulating pancreatic beta-cell proliferation is a key focus in the development of regenerative treatments for diabetes. Among the promising small molecules identified are GNF2133 hydrochloride and GNF4877, both of which target the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This guide provides a detailed, data-driven comparison of these two compounds, summarizing their mechanisms, efficacy, and the experimental protocols used to evaluate their effects on beta-cell proliferation.
At a Glance: GNF2133 vs. GNF4877
| Feature | This compound | GNF4877 |
| Primary Target | Selective DYRK1A inhibitor[1][2][3][4] | Dual DYRK1A and GSK3β inhibitor[1][5] |
| Chemical Scaffold | 6-Azaindole derivative[1][2][3] | Aminopyrazine derivative[1][5] |
| Reported Efficacy | Induces rodent and human beta-cell proliferation in vitro and in vivo[1][2][4]. | Induces primary human beta-cell proliferation in vitro and in vivo[1][5]. |
| Additional Effects | Improves glucose disposal and insulin secretion in vivo[1][2][4]. | May have synergistic effects on beta-cell proliferation due to dual inhibition[6]. |
| Differentiation Effects | Not specified in the provided results. | Fails to induce the expression of key beta-cell differentiation markers[7][8]. |
Mechanism of Action: Targeting Key Kinases
Both GNF2133 and GNF4877 function by inhibiting DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation.[9][10] DYRK1A phosphorylates the nuclear factor of activated T-cells (NFAT), leading to its export from the nucleus and preventing the transcription of genes involved in cell cycle progression.[6][9] By inhibiting DYRK1A, both compounds promote the nuclear retention of NFAT, thereby stimulating beta-cell division.
GNF4877 possesses an additional mechanism of action through its inhibition of Glycogen Synthase Kinase 3β (GSK3β).[1][5] GSK3β is also considered a negative regulator of beta-cell proliferation, and its inhibition is thought to contribute to the pro-proliferative effects of GNF4877, potentially offering a synergistic advantage.[6][11]
Caption: Signaling pathways of GNF2133 and GNF4877 in beta-cell proliferation.
Performance Data: A Quantitative Comparison
The following table summarizes key quantitative data reported for GNF2133 and GNF4877. Direct comparative studies are limited; therefore, data is compiled from various sources.
| Parameter | This compound | GNF4877 | Source |
| DYRK1A IC50 | 6.2 nM[12] | 6 nM[13] | [12][13] |
| GSK3β IC50 | >50 µM[12] | Not explicitly stated, but potent inhibition confirmed. | [12] |
| In Vitro Beta-Cell Proliferation | Demonstrated in rodent and human beta-cells.[1][2][4] | Demonstrated in primary human beta-cells.[1][5] | [1][2][4][5] |
| In Vivo Efficacy | Showed dose-dependent improvement in glucose disposal and insulin secretion in RIP-DTA mice.[1][2][4] | Improved glucose control and increased beta-cell mass in RIP-DTA mice.[14] | [1][2][4][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate these compounds.
In Vitro Beta-Cell Proliferation Assay
This assay is fundamental to assessing the direct mitogenic effect of the compounds on beta-cells.
Caption: General workflow for an in vitro beta-cell proliferation assay.
Key Steps:
-
Islet Isolation and Dissociation: Pancreatic islets are isolated from human or rodent donors and dissociated into single cells using enzymatic digestion.
-
Cell Culture: Dispersed islet cells are cultured on extracellular matrix-coated plates.
-
Compound Treatment: Cells are treated with varying concentrations of GNF2133, GNF4877, or a vehicle control.
-
Proliferation Labeling: A nucleoside analog, such as EdU (5-ethynyl-2'-deoxyuridine) or BrdU (Bromodeoxyuridine), is added to the culture medium. This analog is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Immunofluorescence Staining: After a set incubation period, cells are fixed and permeabilized. They are then stained with antibodies against insulin to identify beta-cells and a detection reagent for the incorporated nucleoside analog. Nuclei are counterstained with DAPI.
-
Quantification: The percentage of proliferating beta-cells is determined by counting the number of cells positive for both insulin and the proliferation marker, divided by the total number of insulin-positive cells.
In Vivo Efficacy in RIP-DTA Mouse Model
The Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model is a valuable tool for studying beta-cell regeneration in vivo. These mice have a genetic modification that leads to the progressive loss of beta-cells, mimicking aspects of type 1 diabetes.
Experimental Design:
-
Induction of Diabetes: Beta-cell ablation is induced in RIP-DTA mice, leading to hyperglycemia.
-
Compound Administration: Mice are treated with GNF2133, GNF4877, or a vehicle control, typically via oral gavage, for a specified duration.
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study.
-
Functional Assessments: Glucose tolerance tests (GTT) and insulin secretion assays (e.g., glucose-potentiated arginine-induced insulin secretion) are performed to assess beta-cell function.
-
Histological Analysis: At the end of the study, pancreata are harvested, fixed, and sectioned. Immunohistochemical staining for insulin and proliferation markers (e.g., Ki67) is performed to quantify beta-cell mass and proliferation rates.
Conclusion
Both this compound and GNF4877 are potent inducers of beta-cell proliferation, primarily through the inhibition of DYRK1A. GNF4877 offers a dual-inhibition mechanism by also targeting GSK3β, which may provide a synergistic effect. However, recent findings suggest that GNF4877, unlike some other DYRK1A inhibitors, may not promote beta-cell differentiation, a crucial aspect for functional beta-cell mass restoration.[7][8] GNF2133, as a selective DYRK1A inhibitor, represents a more targeted approach.
The choice between these compounds for research or therapeutic development will depend on the specific scientific question. GNF4877 may be advantageous for maximizing proliferation, while GNF2133 offers higher selectivity for the DYRK1A target. Further head-to-head comparative studies are warranted to fully elucidate the relative benefits and potential drawbacks of each compound in the context of diabetes therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. A Dual Inhibitor of DYRK1A and GSK3β for β-Cell Proliferation: Aminopyrazine Derivative GNF4877 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors [mdpi.com]
- 11. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to GNF2133 Hydrochloride and Leucettine-41: Selectivity in Focus
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of GNF2133 hydrochloride and leucettine-41, two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases and diabetes.
This objective analysis presents available quantitative data on their selectivity, detailed experimental methodologies for assessing their inhibitory activity, and visual representations of the key signaling pathways they modulate.
Data Presentation: A Head-to-Head Look at Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and leucettine-41 against their primary target, DYRK1A, and other kinases. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Target Kinase | This compound IC50 (nM) | Leucettine-41 IC50 (nM) |
| DYRK1A | 6.2 [1] | 10 - 60 |
| GSK3β | >50,000[1] | 210 - 410 |
| DYRK1B | Not Reported | 44 |
| DYRK2 | Not Reported | 73 |
| CLK1 | Not Reported | 71 |
| CLK4 | Not Reported | 64 |
Note: IC50 values for leucettine-41 against DYRK1B, DYRK2, CLK1, CLK4, and GSK-3β are from a single study and can be internally compared. The direct comparison between GNF2133 and leucettine-41 should be interpreted with caution as the data originates from different sources.
Both this compound and leucettine-41 are potent inhibitors of DYRK1A. This compound demonstrates high selectivity for DYRK1A over GSK3β[1]. Leucettine-41, while also a potent DYRK1A inhibitor, exhibits a broader spectrum of activity, inhibiting other members of the DYRK family and CDC-like kinases (CLKs)[2]. Consequently, both compounds have been described as dual DYRK1/CLK inhibitors[3].
Experimental Protocols: Measuring Kinase Inhibition
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A widely used method is the in vitro kinase assay, which measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay is a common example of such a method.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the general steps to determine the IC50 of an inhibitor against DYRK1A.
1. Reagents and Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., DYRKtide peptide: RRRFRPASPLRGPPK)[4]
-
This compound or leucettine-41
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (this compound or leucettine-41) in DMSO and then further dilute in kinase buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer to each well.
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by DYRK1A and a typical experimental workflow for inhibitor screening.
Caption: DYRK1A-mediated Tau hyperphosphorylation pathway in Alzheimer's disease.
In the context of Alzheimer's disease, DYRK1A directly phosphorylates the Tau protein at several residues[5][6]. This hyperphosphorylation leads to the aggregation of Tau into neurofibrillary tangles (NFTs), a hallmark of the disease[5][7][8]. Both this compound and leucettine-41, by inhibiting DYRK1A, can potentially reduce Tau hyperphosphorylation and the formation of NFTs.
Caption: DYRK1A's role in regulating β-cell proliferation via the Calcineurin/NFAT pathway.
In pancreatic β-cells, DYRK1A acts as a negative regulator of proliferation[9][10]. It phosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), leading to its export from the nucleus and preventing the transcription of pro-proliferative genes[11]. Inhibition of DYRK1A by compounds like this compound and leucettine-41 allows NFAT to remain in the nucleus and promote β-cell proliferation, a potential therapeutic strategy for type 1 diabetes[9][10][11][12].
Caption: A generalized workflow for in vitro kinase inhibitor screening using the ADP-Glo™ assay.
This workflow illustrates the sequential steps involved in determining the inhibitory potential of a compound against a specific kinase. This high-throughput method allows for the rapid screening of numerous compounds to identify potent and selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A Kinase Enzyme System [worldwide.promega.com]
- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 7. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation. | Broad Institute [broadinstitute.org]
- 11. benchchem.com [benchchem.com]
- 12. A natural DYRK1A inhibitor as a potential stimulator for β‐cell proliferation in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GNF2133 Hydrochloride: A Promising Avenue for Synergistic Diabetes Therapy
A deep dive into the synergistic potential of GNF2133 hydrochloride with other diabetes compounds reveals a promising strategy for enhancing pancreatic β-cell regeneration. This guide provides a comprehensive comparison, detailing the quantitative data, experimental protocols, and underlying signaling pathways that underscore this therapeutic potential for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Inhibition of DYRK1A has been identified as a key strategy to promote the proliferation of pancreatic β-cells, the cells responsible for insulin production.[1][2] While this compound alone has demonstrated the ability to induce β-cell proliferation, emerging evidence points towards a significant synergistic effect when combined with other classes of diabetes medications, particularly glucagon-like peptide-1 (GLP-1) receptor agonists.
Synergistic Effects on β-Cell Proliferation: A Quantitative Comparison
Studies have demonstrated that the combination of a DYRK1A inhibitor with a GLP-1 receptor agonist leads to a significant, synergistic increase in human β-cell proliferation. This effect is considered a "class effect," suggesting that this compound, as a DYRK1A inhibitor, would exhibit similar synergistic potentiation.
While direct quantitative data for the combination of this compound with GLP-1 receptor agonists is not yet widely available in published literature, studies with other potent DYRK1A inhibitors, such as harmine and GNF4877, provide a strong basis for comparison.
| Treatment Group | Human β-Cell Proliferation Rate (%) | Fold Increase vs. DYRK1A Inhibitor Alone |
| Control (Vehicle) | Negligible | - |
| DYRK1A Inhibitor (e.g., Harmine) | ~2%[3][4] | 1x |
| GLP-1 Receptor Agonist (e.g., Exendin-4) | Negligible[4] | - |
| DYRK1A Inhibitor + GLP-1 Receptor Agonist | ~5-6% [3][4] | ~2.5-3x |
Note: The data presented is based on studies using DYRK1A inhibitors like harmine in combination with GLP-1 receptor agonists. This serves as a proxy to illustrate the expected synergistic effect with this compound due to the established class effect of these compounds.
Underlying Mechanism: A Converging Signaling Pathway
The synergistic effect of combining this compound and a GLP-1 receptor agonist stems from the convergence of their respective signaling pathways, creating a more potent stimulus for β-cell proliferation.
This compound (DYRK1A Inhibition): this compound inhibits DYRK1A, a kinase that plays a crucial role in keeping β-cells in a quiescent state. By inhibiting DYRK1A, GNF2133 allows for the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which promote the expression of genes necessary for cell cycle progression and proliferation.[1]
GLP-1 Receptor Agonists: GLP-1 receptor agonists, such as exendin-4 and liraglutide, bind to GLP-1 receptors on the surface of β-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]
Synergistic Action: The elevated cAMP levels induced by GLP-1 receptor agonists potentiate the pro-proliferative effects of DYRK1A inhibition. This synergy is mediated through downstream effectors of cAMP, including Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These pathways further enhance the activity of transcription factors and cell cycle regulators, leading to a more robust proliferative response than either agent can achieve alone.
Experimental Protocols
The following outlines a general experimental workflow for assessing the synergistic effects of this compound and GLP-1 receptor agonists on β-cell proliferation, based on established methodologies.
1. In Vitro β-Cell Proliferation Assay:
-
Cell Culture: Human or rodent pancreatic islets are cultured in appropriate media.
-
Treatment: Islets are treated with this compound alone, a GLP-1 receptor agonist (e.g., exendin-4 or liraglutide) alone, a combination of both, or a vehicle control.
-
Proliferation Assessment: After a set incubation period (e.g., 72-96 hours), β-cell proliferation is measured using methods such as:
-
Ki67 Staining: Immunofluorescence staining for the proliferation marker Ki67, co-stained with insulin to identify β-cells.
-
BrdU/EdU Incorporation: Assaying the incorporation of thymidine analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.
-
-
Quantification: The percentage of proliferating (Ki67+ or BrdU/EdU+) β-cells is quantified using fluorescence microscopy and image analysis software.
References
- 1. benchchem.com [benchchem.com]
- 2. DYRK1A inhibition restores pancreatic functions and improves glucose metabolism in a preclinical model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 receptor agonists synergize with DYRK1A inhibitors to potentiate functional human β cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor agonists synergize with DYRK1A inhibitors to potentiate functional human β cell regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to GNF2133 Hydrochloride-Induced Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF2133 hydrochloride's performance in promoting pancreatic beta-cell function against other notable alternatives. The information presented herein is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in the field of diabetes and regenerative medicine.
Introduction to this compound
This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Inhibition of DYRK1A has emerged as a promising therapeutic strategy for diabetes by promoting the proliferation of pancreatic beta-cells, the primary cells responsible for insulin production and secretion.[4][3] Autoimmune destruction or dysfunction of these cells leads to type 1 and type 2 diabetes, respectively. GNF2133 has been shown to induce beta-cell proliferation and enhance glucose-stimulated insulin secretion (GSIS), highlighting its potential as a regenerative agent for restoring beta-cell mass and function.[1][4][3]
Mechanism of Action: DYRK1A Inhibition
DYRK1A is a key negative regulator of beta-cell proliferation. It phosphorylates various downstream targets, including the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1][5] Phosphorylation by DYRK1A sequesters NFAT in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes involved in cell cycle progression. By inhibiting DYRK1A, GNF2133 allows for the dephosphorylation of NFAT by calcineurin, leading to its nuclear translocation and the subsequent transcription of pro-proliferative genes.[1][5]
Performance Comparison of GNF2133 and Alternatives
This section compares the in vitro efficacy and selectivity of GNF2133 with other well-characterized DYRK1A inhibitors: harmine, GNF4877, and 5-iodotubercidin (5-IT).
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Key Findings |
| GNF2133 | DYRK1A | 6.2 | Highly potent and selective for DYRK1A over GSK3β (>50,000 nM). [1] |
| GSK3β | >50,000[1][2] | ||
| Harmine | DYRK1A | 33[4] | Less selective, inhibits other kinases like MAO-A.[4] |
| GNF4877 | DYRK1A | 6[6] | Potent dual inhibitor of DYRK1A and GSK3β.[6] |
| GSK3β | 16[6] | ||
| 5-Iodotubercidin (5-IT) | DYRK1A | 14[7] | Also inhibits adenosine kinase and other kinases.[7] |
Table 2: In Vitro Effects on Beta-Cell Proliferation and Function
| Compound | Beta-Cell Proliferation (% Ki67+ cells) | Glucose-Stimulated Insulin Secretion (GSIS) | Notes |
| GNF2133 | Data not directly comparable | Significantly increased[1][2][3] | Demonstrates good proliferation potency in rat and human primary beta-cells.[1] |
| Harmine | ~1-3% increase in human islets[8] | Increased[7] | Often used as a reference compound. Can stimulate proliferation of other islet cell types.[9] |
| GNF4877 | Robust proliferation observed[8] | Data not directly comparable | Dual inhibition of DYRK1A and GSK3β may have a stronger pro-proliferative effect.[9] |
| 5-Iodotubercidin (5-IT) | Strong induction of proliferation[7][8] | Increased[10] | Potent inducer of human beta-cell proliferation. |
Note: Direct head-to-head comparative studies with standardized conditions are limited, making direct quantitative comparisons challenging.
Signaling Pathways and Experimental Workflows
DYRK1A-NFAT Signaling Pathway in Beta-Cell Proliferation
The following diagram illustrates the signaling cascade initiated by DYRK1A inhibition, leading to beta-cell proliferation.
Experimental Workflow: Beta-Cell Proliferation Assay (Ki67 Staining)
This diagram outlines the key steps in assessing beta-cell proliferation using Ki67 immunofluorescence.
Experimental Protocols
Beta-Cell Proliferation Assay (Ki67 Immunofluorescence)
This protocol is a generalized procedure for assessing beta-cell proliferation in isolated human islets.
-
Islet Culture: Culture isolated human islets in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat islets with desired concentrations of this compound or alternative compounds for a specified period (e.g., 72-96 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Fix the islets with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the islets with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the islets with primary antibodies against Ki67 (a proliferation marker) and insulin (to identify beta-cells) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Imaging and Analysis: Mount the islets on slides and visualize using a fluorescence or confocal microscope. Quantify the percentage of Ki67-positive nuclei within the insulin-positive cell population.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a static GSIS assay for isolated human islets.
-
Islet Pre-incubation: Hand-pick islets of similar size and pre-incubate them in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Compound Incubation (Optional): If assessing the acute effects of the compounds, include them in the pre-incubation and subsequent steps. For chronic effects, islets should be pre-treated with the compounds for the desired duration before the assay.
-
Basal Insulin Secretion: Transfer a known number of islets (e.g., 10-15) to tubes containing KRBH with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the low-glucose buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit.
-
Data Analysis: Express the results as a stimulation index (fold-change of insulin secretion at high glucose over low glucose).
Conclusion
This compound is a highly potent and selective DYRK1A inhibitor that effectively promotes beta-cell proliferation and enhances insulin secretion. Its high selectivity for DYRK1A over other kinases, such as GSK3β, suggests a potentially favorable safety profile compared to less selective compounds. While direct, comprehensive comparative studies are still needed to definitively rank its efficacy against all alternatives, the available data positions GNF2133 as a promising candidate for further investigation in the development of regenerative therapies for diabetes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of GNF2133 and other DYRK1A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regeneration of Pancreatic β-Cells for Diabetes Therapeutics by Natural DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets | PLOS One [journals.plos.org]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. Novel factors modulating human β-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of DYRK1A Inhibitors: GNF2133 Hydrochloride vs. EHT1610 in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of two prominent DYRK1A inhibitors, GNF2133 hydrochloride and EHT1610, focusing on their performance in cellular assays.
This compound and EHT1610 are both potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, apoptosis, and cell cycle regulation. While both compounds target the same kinase, their applications and reported effects in cellular assays differ, primarily centering on type 1 diabetes for GNF2133 and B-cell acute lymphoblastic leukemia (B-ALL) for EHT1610.
Quantitative Performance in Cellular Assays
A direct comparison of GNF2133 and EHT1610 in the same cellular context is limited in publicly available literature. However, by compiling data from various studies, a comparative overview can be established.
| Parameter | This compound | EHT1610 | Source |
| Target | DYRK1A | DYRK1A, DYRK1B | [1],[2] |
| Biochemical IC50 (DYRK1A) | 6.2 nM | 0.36 nM | [3],[2] |
| Cellular Effects | - Promotes β-cell proliferation - Increases insulin secretion | - Induces apoptosis in B-ALL cells - Regulates cell cycle - Inhibits phosphorylation of FOXO1, STAT3, and cyclin D3 | [4],[2] |
| In Vitro Comparison (KMT2A-R ALL cells) | - Induces ERK hyperphosphorylation - Decreases percentage of cells in S-phase | - Induces ERK hyperphosphorylation | [5],[6] |
| In Vivo Tolerability (mice) | Well-tolerated | Associated with toxicity | [5],[6] |
Mechanism of Action and Signaling Pathways
Both GNF2133 and EHT1610 exert their cellular effects by inhibiting the kinase activity of DYRK1A. This inhibition modulates the phosphorylation status of downstream substrates, leading to distinct cellular outcomes.
In the context of B-ALL, EHT1610 has been shown to inhibit the DYRK1A-mediated phosphorylation of the transcription factors FOXO1 and STAT3.[7][8][9] This leads to the disruption of pathways that regulate the cell cycle and apoptosis, ultimately resulting in the death of leukemic cells.[2]
For GNF2133, its pro-proliferative effect on pancreatic β-cells is linked to the modulation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[10][11] DYRK1A typically phosphorylates NFAT, leading to its nuclear export and inactivation. Inhibition of DYRK1A by GNF2133 is believed to promote the nuclear localization and activity of NFAT, thereby driving the expression of genes involved in β-cell proliferation.
Below is a diagram illustrating the signaling pathways affected by these inhibitors.
Caption: Signaling pathways modulated by GNF2133 and EHT1610 through DYRK1A inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key cellular assays used to evaluate DYRK1A inhibitors.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability.
Materials:
-
Cells of interest (e.g., B-ALL cell lines, pancreatic β-cell lines)
-
96-well cell culture plates
-
Complete culture medium
-
This compound or EHT1610
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GNF2133 or EHT1610 in complete culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To assess the effect of the compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound or EHT1610
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of GNF2133 or EHT1610 for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of the compound on the phosphorylation of downstream targets of DYRK1A.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound or EHT1610
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FOXO1, FOXO1, p-STAT3, STAT3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the compound for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the appropriate primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Experimental Workflow
A typical workflow for comparing the cellular effects of GNF2133 and EHT1610 is outlined below.
Caption: A generalized experimental workflow for comparing DYRK1A inhibitors in cellular assays.
Conclusion
Both this compound and EHT1610 are valuable research tools for investigating the role of DYRK1A in various cellular contexts. While EHT1610 demonstrates higher biochemical potency against DYRK1A, GNF2133 appears to be better tolerated in vivo. The choice between these two inhibitors will ultimately depend on the specific research question and the cellular model being used. For studies focused on β-cell proliferation and diabetes, GNF2133 is a well-characterized option. Conversely, for research in the context of B-ALL and the role of DYRK1A in cancer, EHT1610 has a more established profile. This guide provides a foundation for researchers to make an informed decision and to design rigorous experiments to further elucidate the therapeutic potential of targeting DYRK1A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF2133 | DYRK | TargetMol [targetmol.com]
- 4. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]
Safety Operating Guide
Proper Disposal of GNF2133 Hydrochloride: A Step-by-Step Guide
For Immediate Reference: GNF2133 hydrochloride is classified as a non-hazardous substance. [1] Disposal should adhere to standard laboratory procedures for non-hazardous chemical waste, in accordance with institutional and local regulations.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. While the compound is not classified as hazardous, responsible handling and disposal are paramount.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions and stability information.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Shipping is acceptable at room temperature if the duration is less than two weeks.[1]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling and disposing of this compound in its various forms.
Unused or Waste this compound (Solid Powder)
As a non-hazardous solid, this compound can typically be disposed of in the regular laboratory trash, provided it is properly contained.
-
Step 1: Containment: Place the solid this compound waste into a sealed container, such as the original vial or a well-labeled, screw-cap tube.
-
Step 2: Labeling: Clearly label the container with "this compound (Non-hazardous Waste for Disposal)" to prevent accidental use.
-
Step 3: Institutional Policy Verification: Always consult your institution's specific guidelines for non-hazardous solid chemical waste. Some institutions may require it to be placed in a designated drum for non-hazardous solids.
-
Step 4: Disposal: Place the sealed and labeled container into the appropriate laboratory trash receptacle as per institutional guidelines. Do not place open containers or loose powder in the trash.
Aqueous Solutions of this compound
For aqueous solutions, disposal via the sanitary sewer is often permissible for non-hazardous, water-soluble compounds.
-
Step 1: Verify Non-Hazardous Status: Confirm that no other hazardous materials have been added to the solution.
-
Step 2: Check pH: Ensure the pH of the solution is within the neutral range of 5.5 to 9.5 before considering drain disposal.[2]
-
Step 3: Institutional Policy Verification: Confirm that your institution's Environmental Health and Safety (EHS) department permits the drain disposal of non-hazardous, water-soluble chemicals. Many institutions have specific lists of what is and is not acceptable for sewer disposal.
-
Step 4: Drain Disposal: If permitted, pour the solution down the drain, followed by a copious amount of water (at least 20 parts water) to ensure it is thoroughly flushed through the plumbing system.
-
Step 5: Alternative Disposal: If drain disposal is not permitted, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand, or universal binders), and dispose of the resulting solid as described in Protocol 1.[1]
Contaminated Labware (e.g., Glassware, Vials, Plastic Tubes)
Proper decontamination is essential before disposing of labware that has come into contact with this compound.
-
Step 1: Decontamination: Triple rinse the empty container or labware with a suitable solvent. Water or ethanol are appropriate choices for rinsing glassware that has contained this compound.
-
Step 2: Rinsate Collection: Collect the first rinseate for disposal. Subsequent rinses can often be disposed of down the drain, but the first, more concentrated rinse should be treated as liquid waste (see Protocol 2).
-
Step 3: Deface Labels: Completely remove or deface any labels on the container to prevent its reuse for chemical storage.[1]
-
Step 4: Disposal: Dispose of the clean, rinsed, and defaced labware in the appropriate waste stream (e.g., broken glass box for glassware, regular trash for plasticware).
Important Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling and disposing of any chemical.
-
Spill Management: In case of a spill, absorb the material with a non-reactive absorbent, decontaminate the surface with alcohol, and dispose of the contaminated materials as solid waste.[1]
-
Regulatory Compliance: The procedures outlined above are based on general guidelines. It is the responsibility of the researcher to be aware of and comply with all local, state, and federal regulations, as well as their own institution's specific waste management policies. When in doubt, always contact your institution's Environmental Health and Safety (EHS) office.
References
Essential Safety and Operational Guidance for Handling GNF2133 Hydrochloride
For researchers, scientists, and drug development professionals working with GNF2133 hydrochloride, a potent and selective DYRK1A inhibitor, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the use of comprehensive personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn at all times. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves are required. |
| Body Protection | Laboratory Coat | A full-length lab coat must be worn to protect skin and clothing. |
| Respiratory | Respirator | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or when handling powders. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Powder: Store at -20°C for up to three years or at 4°C for up to two years.
-
In solvent: Store at -80°C for up to six months or at -20°C for up to one month.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
Handling:
-
Always use this compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Do not breathe vapors, mist, dust, or gas.[2]
-
A safety shower and eye wash station must be readily accessible in the work area.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid measures are crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and seek medical advice.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.[2]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the product to enter drains or watercourses.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
